PAR-1 (1-6) (mouse, rat)
Description
BenchChem offers high-quality PAR-1 (1-6) (mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAR-1 (1-6) (mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H54N10O9 |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H54N10O9/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
YFLNMDICXALSPE-AQRCPPRCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Protease-Activated Receptor 1 (PAR-1) in Murine and Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-Activated Receptor 1 (PAR-1) is the prototypical member of a family of G-protein coupled receptors (GPCRs) distinguished by their unique proteolytic mechanism of activation. Unlike typical GPCRs that are reversibly activated by soluble ligands, PARs are irreversibly cleaved by serine proteases, such as thrombin, unmasking a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to activate the receptor.[1] PAR-1 is expressed on a wide variety of cells, including endothelial cells, neurons, fibroblasts, and immune cells, where it mediates a host of physiological and pathological processes, from hemostasis and inflammation to cancer progression and neuro-inflammation.[2][3]
A critical distinction in PAR-1 biology exists between primates and rodents. While human platelets express PAR-1 as a primary thrombin receptor, mouse and rat platelets do not express PAR-1 , relying instead on PAR-3 and PAR-4 for thrombin-mediated activation.[3] This fundamental difference makes murine and rat models invaluable tools for investigating the non-platelet functions of PAR-1 in complex in vivo systems, such as its role in endothelial barrier regulation, neuroprotection, and fibrosis, without the confounding effects of PAR-1-mediated platelet aggregation. This guide provides a comprehensive technical overview of the PAR-1 mechanism of action in mouse and rat models, focusing on its molecular activation, downstream signaling cascades, quantitative functional data, and key experimental protocols.
The Molecular Mechanism of PAR-1 Activation: A Tale of Biased Agonism
The activation of PAR-1 is an irreversible proteolytic event. The canonical activator, thrombin, cleaves the receptor's N-terminal exodomain at arginine-41 (R41), exposing the tethered ligand sequence SFLLRN in rodents, which then binds to the receptor's second extracellular loop to initiate signaling.[4][5]
However, PAR-1 can be activated by other proteases, including Activated Protein C (APC), Factor Xa, and various matrix metalloproteinases (MMPs), which can cleave the receptor at different sites.[5] This differential cleavage leads to the exposure of distinct tethered ligands and the stabilization of unique receptor conformations, a phenomenon known as biased signaling .
-
Canonical Activation (Thrombin): Cleavage at R41 typically leads to coupling with Gαq and Gα12/13, initiating pro-inflammatory, pro-thrombotic, and barrier-disruptive signaling pathways.[5]
-
Biased Activation (APC): In contrast, APC cleaves PAR-1 at arginine-46 (R46), which preferentially engages β-arrestin-2-dependent pathways, leading to cytoprotective, anti-inflammatory, and endothelial barrier-stabilizing effects.[5][6]
The generation of cleavage-site mutant mice (e.g., Par1-R41Q) has been instrumental in dissecting the distinct in vivo consequences of these biased signaling pathways in models of sepsis and stroke.[5][7]
Downstream Signaling Pathways
Upon activation, PAR-1 couples to several heterotrimeric G-protein families to initiate distinct intracellular signaling cascades. The specific pathways engaged are cell-type dependent and influenced by the activating protease.
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to endothelial permeability and inflammation.[2][8]
-
Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation, actin-myosin contractility, and endothelial barrier disruption.[3]
-
Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
MAPK, PI3K/Akt, and NF-κB Pathways: PAR-1 activation can also trigger the phosphorylation of key signaling nodes, including Extracellular signal-Regulated Kinase (ERK), Akt (Protein Kinase B), and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). These pathways are critically involved in regulating cell survival, apoptosis, and inflammation.[9] Studies in rat lung ischemia-reperfusion models have shown that PAR-1 antagonists can attenuate injury by downregulating the PI3K, NF-κB, and MAPK pathways.[9]
Quantitative Analysis of PAR-1 Function in Rodent Models
The following tables summarize key quantitative data from studies of PAR-1 function in mouse and rat systems.
Table 1: Potency of PAR-1 Agonists and Antagonists
| Compound | Type | Species/System | Assay | Potency (EC50 / IC50 / Ki) | Reference(s) |
| TFLLR-NH₂ | Agonist | Rat Cultured Neurons | Ca²⁺ Mobilization | EC₅₀: 1.9 µM | [8] |
| Thrombin | Agonist | Rat Cultured Neurons | Ca²⁺ Mobilization | EC₅₀: 23.9 mU/mL | [8] |
| Thrombin | Agonist | Human Endothelial Cells | Barrier Protection | Effective Conc: 50-75 pM | [10][11] |
| Vorapaxar (SCH 530348) | Antagonist | Human Platelets | Thrombin-induced Aggregation | IC₅₀: 47 nM | [12][13] |
| Vorapaxar (SCH 530348) | Antagonist | Human PAR-1 | Receptor Binding | Kᵢ: 8.1 nM | [12][13][14] |
| SCH 79797 | Antagonist | Human PAR-1 | haTRAP Binding | IC₅₀: 70 nM, Kᵢ: 35 nM | [15][16][17] |
| SCH 79797 | Antagonist | Rat Heart (Isolated) | I/R Injury Protection | Optimal Conc: 1 µM | |
| SCH 79797 | Antagonist | Rat (in vivo) | I/R Injury Protection | Optimal Dose: 25 µg/kg |
Note: Many potency values are derived from human systems due to the focus of drug development on human PAR-1. However, these antagonists are widely used as tool compounds in rat models. Vorapaxar has been shown to be ineffective at blocking rat and mouse PAR-1 activation.
Table 2: Quantitative Physiological Outcomes in Rodent Models
| Model System | Measurement | Effect of PAR-1 Deletion or Antagonism | Magnitude of Effect | Reference(s) |
| Mouse Stroke (MCAo) | Infarct Volume | Reduction | PAR-1⁻/⁻ mice show significantly reduced infarct volume vs. WT. | |
| Mouse Stroke (MCAo) | Thrombin Activity (Ischemic Hemisphere) | Reduction | WT: 21.2 ± 1.0 mU/ml; PAR-1⁻/⁻: 17.2 ± 1.0 mU/ml. | |
| Rat Lung (Ischemia/Reperfusion) | Inflammatory Cytokines (CINC-1, IL-6, TNF-α) | Reduction | SCH 530348 treatment significantly attenuated cytokine levels. | [9] |
| Mouse Lung (Thrombin Challenge) | Albumin Permeability-Surface Area Product | Abrogation | ~7-fold increase in WT lungs prevented in PAR-1⁻/⁻ lungs. | [1] |
| Rat Heart (Ischemia/Reperfusion) | Myocardial Necrosis | Reduction | SCH 79797 (25 µg/kg) significantly reduced infarct size. | |
| Mouse Model of Prostatitis | Prostate Inflammation Score | Reduction | PAR-1 antagonist (RWJ 56110) significantly reduced macroscopic damage score. |
Key Experimental Protocols in Rodent PAR-1 Research
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key in vivo and in vitro experiments used to study PAR-1 in mice and rats.
Protocol 4.1: Middle Cerebral Artery Occlusion (MCAo) Model in Mice
This model is widely used to study the role of PAR-1 in ischemic stroke and neuroprotection.
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.[17]
-
Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]
-
Occlusion: Ligate the distal ECA. Place a temporary ligature around the CCA. Make a small incision in the ECA stump and insert a silicon-coated monofilament (e.g., 180-220 µm tip diameter).[16]
-
Filament Advancement: Advance the filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 9-11 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.[16]
-
Reperfusion (for transient MCAO): After a defined occlusion period (e.g., 30-60 minutes), withdraw the filament to allow reperfusion. Suture the neck incision.[16][17]
-
Post-Operative Care: Allow the animal to recover in a heated cage. Administer analgesics as required.
-
Outcome Assessment (e.g., at 24h): Euthanize the mouse and harvest the brain. Slice the brain into 1-2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted (viable) tissue stains red, while the infarcted area remains white. Calculate the infarct volume as a percentage of the contralateral hemisphere.[17]
Protocol 4.2: Isolated Perfused Rat Lung Model
This ex vivo model allows for the direct assessment of PAR-1's role in pulmonary vascular permeability and inflammation, independent of systemic hemodynamic changes.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (e.g., with pentobarbital sodium). Perform a tracheostomy and ventilate the lungs with a gas mixture (e.g., 5% CO₂ in air).[9][15]
-
Surgical Isolation: Perform a median sternotomy. Inject heparin into the right ventricle. Cannulate the pulmonary artery and the left atrium.[15]
-
Perfusion Circuit: Perfuse the lungs via the pulmonary artery cannula using a peristaltic pump at a constant rate (e.g., 8-10 mL/min). The perfusate is typically a physiological salt solution containing bovine albumin, which is collected from the left atrial cannula and recirculated. Maintain the temperature at 37°C.[9][15]
-
Parameter Monitoring: Place the entire preparation on an electronic balance to continuously monitor lung weight as an index of edema formation. Measure pulmonary arterial pressure.
-
Experimental Intervention: After a stabilization period, introduce PAR-1 agonists (e.g., thrombin, TFLLR-NH₂) or antagonists (e.g., SCH 530348) into the perfusate.[9]
-
Data Collection: Measure changes in lung weight, pulmonary arterial pressure, and the capillary filtration coefficient (Kfc) to assess vascular permeability. Collect perfusate samples to measure inflammatory mediators.[9]
Protocol 4.3: In Vitro Calcium Mobilization Assay
This cell-based assay is fundamental for quantifying receptor activation by measuring a key downstream signal of Gαq coupling.
-
Cell Culture: Plate rodent endothelial or neuronal cells onto a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in loading buffer, often containing probenecid to prevent dye extrusion. Incubate for approximately 1 hour at room temperature or 37°C in the dark.[4]
-
Compound Preparation: Prepare serial dilutions of PAR-1 agonists (e.g., Thrombin, TFLLR-NH₂) or a fixed concentration of an antagonist for pre-incubation.
-
Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Establish a baseline fluorescence reading. The instrument then automatically adds the agonist to the wells and immediately begins recording the change in fluorescence intensity over time.[4]
-
Data Analysis: The peak fluorescence signal corresponds to the maximum intracellular calcium concentration. Plot the peak fluorescence (minus baseline) against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value. For antagonists, the shift in the agonist's dose-response curve is used to determine potency (IC₅₀ or Kᵢ).
Protocol 4.4: Western Blot Analysis for PAR-1 Signaling
This technique is used to detect changes in the phosphorylation state of downstream kinases, providing a direct measure of signaling pathway activation.
-
Cell/Tissue Lysis: Treat cultured cells or harvested tissue with a PAR-1 agonist for a defined period. Immediately lyse the cells/tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[12]
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[12]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
Conclusion
The study of PAR-1 in mouse and rat models offers a unique and powerful platform for elucidating its diverse biological roles, particularly in the vasculature and nervous system. The absence of PAR-1 on rodent platelets simplifies the interpretation of in vivo experiments, allowing researchers to focus specifically on the receptor's function in endothelial cells, neurons, and other non-hematopoietic cells. A thorough understanding of its complex activation mechanism, including the concept of biased signaling, and its downstream pathways is critical for the rational design and evaluation of novel therapeutics. The quantitative data and detailed protocols presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to investigate and modulate PAR-1 signaling in preclinical research.
References
- 1. Activated protein C signals through the thrombin receptor PAR1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CLIC4 regulates endothelial barrier control by mediating PAR1 signaling via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Concentration dependent dual effect of thrombin in endothelial cells via PAR-1 and PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SCH-79797 |PAR1 inhibitor/antagonist | CAS 245520-69-8 | Buy SCH79797 from Supplier InvivoChem [invivochem.com]
- 15. medkoo.com [medkoo.com]
- 16. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Function of SFFLRN Peptide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of the synthetic peptide Ser-Phe-Phe-Leu-Arg-Asn (SFFLRN) and related analogs in rodent models. SFFLRN is a well-established agonist of Protease-Activated Receptors (PARs), primarily PAR1, and to some extent PAR2. Its application in preclinical research has been pivotal in elucidating the roles of these receptors in a variety of physiological and pathophysiological processes, most notably inflammation and pain. This document synthesizes key findings, presents quantitative data from rodent studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways.
Core Functions in Rodent Models: Inflammation and Nociception
In rodent models, SFFLRN and its analogs consistently demonstrate pro-inflammatory and pro-nociceptive effects. Administration of these peptides, typically via intraplantar or intrathecal routes, elicits measurable inflammatory responses and heightened pain sensitivity, making them valuable tools for studying the mechanisms of inflammatory pain.
Inflammatory Response: Edema Formation
Intraplantar injection of PAR2-activating peptides, such as SLIGRL-NH2, a functional analog of SFFLRN for PAR2, induces a significant and time-dependent inflammatory edema in the paws of rats. This swelling is a hallmark of the acute inflammatory response and can be quantified by measuring the increase in paw volume.
Table 1: Effect of Intraplantar Injection of PAR2-Activating Peptides on Paw Edema in Rats
| Treatment Group | Dose (µ g/paw ) | Time Post-Injection (hours) | Mean Increase in Paw Volume (mL ± SEM) |
| Vehicle | - | 1 - 6 | Negligible |
| SLIGRL-NH2 | 500 | 1 | ~0.45 ± 0.05 |
| 2 | ~0.60 ± 0.07 | ||
| 3 | ~0.65 ± 0.08 | ||
| 4 | ~0.60 ± 0.07 | ||
| 5 | ~0.55 ± 0.06 | ||
| 6 | ~0.50 ± 0.05 | ||
| tc-LIGRLO-NH2 | 100 | 1 | ~0.35 ± 0.04 |
| 2 | ~0.50 ± 0.06 | ||
| 3 | ~0.55 ± 0.07 | ||
| 4 | ~0.50 ± 0.06 | ||
| 5 | ~0.45 ± 0.05 | ||
| 6 | ~0.40 ± 0.04 | ||
| tc-LIGRLO-NH2 | 500 | 1 | ~0.50 ± 0.06 |
| 2 | ~0.70 ± 0.08 | ||
| 3 | ~0.75 ± 0.09 | ||
| 4 | ~0.70 ± 0.08 | ||
| 5 | ~0.65 ± 0.07 | ||
| 6 | ~0.60 ± 0.06 |
Data synthesized from Vergnolle et al., 1999.[1]
Nociceptive Response: Thermal Hyperalgesia and Mechanical Allodynia
Activation of PAR1 and PAR2 in the peripheral and central nervous systems is strongly linked to the development of pain hypersensitivity. In rodent models, this is typically assessed by measuring changes in the withdrawal threshold to thermal and mechanical stimuli.
Thermal Hyperalgesia: Intraplantar injection of a PAR2-activating peptide (PAR2-AP) in mice leads to a sustained decrease in the paw withdrawal latency to a thermal stimulus, indicating thermal hyperalgesia.[2]
Table 2: Effect of Intraplantar Injection of PAR2-Activating Peptide on Thermal Hyperalgesia in Mice
| Treatment Group | Dose (µ g/paw ) | Time Post-Injection (hours) | Paw Withdrawal Latency (seconds) |
| Control (PAR2-RP) | 1 | 0.5 - 4 | No significant change from baseline |
| PAR2-AP | 1 | 0.5 | Decreased from baseline |
| 1 | Sustained decrease | ||
| 2 | Sustained decrease | ||
| 4 | Sustained decrease |
Data synthesized from Vergnolle et al., 2001.[2]
Signaling Pathways of SFFLRN
SFFLRN exerts its effects by activating PAR1 and, to a lesser extent, PAR2. These are G protein-coupled receptors (GPCRs) that are uniquely activated by proteolytic cleavage of their extracellular N-terminus, which exposes a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. Synthetic peptides like SFFLRN mimic this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.
Upon binding, PAR1 can couple to multiple G protein subtypes, including Gαq, Gα12/13, and Gαi, as well as signal through β-arrestin pathways. This promiscuous coupling allows for the activation of a diverse array of downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of SFFLRN and its analogs in rodent models.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute inflammatory response.
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Peptide Administration: A solution of the PAR-activating peptide (e.g., SLIGRL-NH2 or tc-LIGRLO-NH2) dissolved in sterile saline is injected subplantarly into the right hind paw. A typical injection volume is 50 µL.
-
Induction of Edema: Immediately following peptide injection, 100 µL of a 1% carrageenan suspension in saline is injected into the same paw to induce inflammation.
-
Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volume. Data are typically expressed as the mean increase in paw volume (mL) ± SEM.
Assessment of Thermal Hyperalgesia in Mice
This method quantifies the sensitivity to a noxious thermal stimulus.
-
Animals: Male C57BL/6 mice are used.
-
Acclimatization: Mice are placed in individual Plexiglas chambers on a heated glass floor and allowed to acclimate for at least 30 minutes.
-
Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined using a plantar test apparatus. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw is recorded.
-
Peptide Administration: A solution of the PAR2-activating peptide (1 µg in 5 µL of saline) is injected intraplantarly into the hind paw.[2]
-
Post-Injection Measurement: Paw withdrawal latency is measured at various time points (e.g., 30 minutes, 1, 2, and 4 hours) after peptide injection.
-
Data Analysis: A decrease in paw withdrawal latency compared to the baseline measurement indicates thermal hyperalgesia. Data are presented as the mean paw withdrawal latency (seconds) ± SEM.
Assessment of Mechanical Allodynia in Rodents
This protocol measures the sensitivity to a normally non-painful mechanical stimulus.
-
Animals: Rats or mice are used.
-
Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Baseline Measurement: The 50% paw withdrawal threshold is determined using a set of calibrated von Frey filaments. The filaments are applied to the plantar surface of the hind paw in ascending order of force until the animal withdraws its paw. The "up-down" method of Dixon is commonly used to determine the threshold.
-
Peptide Administration: The SFFLRN peptide or its analog is administered, typically via intraplantar or intrathecal injection, at the desired dose.
-
Post-Injection Measurement: The paw withdrawal threshold is reassessed at specific time points after peptide administration.
-
Data Analysis: A decrease in the paw withdrawal threshold (in grams) indicates the development of mechanical allodynia. Data are reported as the mean withdrawal threshold (g) ± SEM.
Conclusion
The SFFLRN peptide and its analogs are indispensable tools for investigating the roles of PAR1 and PAR2 in rodent models of inflammation and pain. Their ability to reliably induce quantifiable inflammatory and nociceptive responses provides a robust platform for screening novel anti-inflammatory and analgesic compounds. The detailed signaling pathways activated by these peptides offer multiple targets for therapeutic intervention. The experimental protocols outlined in this guide provide a standardized framework for researchers to conduct reproducible and meaningful preclinical studies in the fields of pharmacology and neuroscience. Further research focusing on the specific dose-response effects of SFFLRN on mechanical allodynia and the elucidation of the complete signaling network will continue to enhance our understanding of PAR-mediated pathophysiology.
References
- 1. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor 2 Sensitizes the Capsaicin Receptor Transient Receptor Potential Vanilloid Receptor 1 to Induce Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protease-Activated Receptors (PARs) in Murine Inflammation: A Technical Guide
Abstract
Protease-Activated Receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) that play a critical role in translating extracellular proteolytic activity into intracellular signaling, thereby orchestrating a wide array of physiological and pathological processes, including inflammation. This technical guide provides an in-depth examination of the four canonical members of the PAR family—PAR-1, PAR-2, PAR-3, and PAR-4—and their multifaceted roles in murine models of inflammation. We explore their distinct activation mechanisms, divergent signaling pathways, and the often dichotomous pro- and anti-inflammatory functions they exhibit depending on the activating protease, cellular context, and underlying inflammatory milieu. This document summarizes key quantitative data from murine studies, details relevant experimental protocols, and provides visual representations of signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of inflammation and immunology.
Introduction to Protease-Activated Receptors (PARs)
Protease-Activated Receptors are distinguished by their novel activation mechanism. Unlike typical GPCRs that are activated by ligand binding, PARs are activated by the proteolytic cleavage of their extracellular N-terminus by serine proteases such as thrombin or trypsin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's body to initiate signal transduction.[3][4] This family consists of four well-characterized members, PAR-1 through PAR-4, which are central to hemostasis, thrombosis, and inflammation.[5][6][7]
It is crucial to distinguish this receptor family from other proteins sharing the "PAR" acronym. Notably, PAR-3 and PAR-6 are also names for essential components of the cell polarity complex, which are functionally distinct from the GPCRs discussed herein, although the polarity protein PAR-3 does have an indirect role in regulating vascular inflammation.[8] Similarly, the tumor suppressor Par-4 (Prostate Apoptosis Response-4) is an entirely different protein involved in apoptosis.[9] This guide focuses exclusively on the four protease-activated receptor GPCRs (PAR-1, PAR-2, PAR-3, and PAR-4) and their roles in inflammatory responses observed in murine models.
The Role of PAR-1 in Murine Inflammation
PAR-1 is perhaps the most studied member of the family, exhibiting a remarkable dual functionality in inflammation, a phenomenon known as biased agonism.[4][10] The specific inflammatory outcome—either pro- or anti-inflammatory—is dictated by the activating protease.
Pro-inflammatory Functions
Activation of PAR-1 by the coagulation protease thrombin is predominantly pro-inflammatory. This signaling promotes endothelial barrier disruption, leading to increased vascular permeability, edema, and the recruitment of granulocytes.[2][11] In murine models of inflammatory bowel disease (IBD), such as trinitrobenzene sulfonic acid (TNBS)-induced colitis, which is characterized by a T-helper 1 (Th1) cytokine profile, PAR-1 activation exacerbates weight loss, tissue damage, and immune cell infiltration.[2] Agonists of PAR-1 have been shown to stimulate the release of pro-inflammatory cytokines like IL-6 and IL-8 from epithelial cells.[2]
Anti-inflammatory and Cytoprotective Functions
In stark contrast, cleavage of PAR-1 by activated protein C (APC) initiates a cytoprotective and anti-inflammatory signaling cascade.[4][12] This pathway is critical for stabilizing the endothelial barrier, reducing vascular leakage, and suppressing inflammatory responses.[4][13] Furthermore, the role of PAR-1 is context-dependent on the type of inflammation. In a murine model of oxazolone-induced colitis, which involves a Th2 cytokine profile, PAR-1 activation was found to be anti-inflammatory, reducing the hallmarks of colitis.[14] In this context, PAR-1 deficiency or antagonism worsened the disease, highlighting an endogenous modulatory role for the receptor.[14]
PAR-1 Signaling Pathways
PAR-1 couples to several G-proteins, including Gαq, Gα12/13, and Gαi, as well as β-arrestins, to mediate its diverse effects.[4] Thrombin-induced pro-inflammatory signaling typically proceeds through Gαq and Gα12/13, leading to endothelial contraction and barrier disruption.[4] Conversely, APC-mediated cytoprotection involves biased signaling that can be dependent on the endothelial protein C receptor (EPCR) and may involve β-arrestin pathways that stabilize the endothelial barrier.[12]
Quantitative Data from Murine Models
| Model | PAR-1 Modulation | Key Findings | Reference |
| TNBS-Induced Colitis (Th1) | Agonist (TFLLR-NH₂) | Exacerbated weight loss, increased colon damage score, and myeloperoxidase (MPO) activity. | [2] |
| Antagonist/Deficiency | Significantly decreased mortality and severity of colitis. | [2] | |
| Oxazolone-Induced Colitis (Th2) | Agonist | Inhibited colitis, reducing MPO activity, damage score, and inflammatory cytokine mRNA. | [14] |
| Antagonist/Deficiency | Exacerbated colitis, indicating an endogenous anti-inflammatory role. | [14] | |
| Oxazolone-Induced Dermatitis | Agonist (TFLLR-NH₂) | Increased ear swelling (p=0.0279), CD68 expression (p<0.0001), and iNOS expression (p=0.0212). | [15] |
| Antagonist (RWJ 56110) | Reduced ear swelling (p=0.0322), CD68 expression (p=0.0036), and iNOS expression (p=0.0104). | [15] | |
| Sickle Cell Disease (TNFα challenge) | R41Q Mutation (Thrombin-insensitive) | Reduced plasma levels of TAT complexes, IL-6, and HMGB1. | [10] |
Key Experimental Protocol: TNBS-Induced Colitis
-
Animals: C57BL/6 mice (wild-type or PAR-1 deficient).
-
Induction: Mice are lightly anesthetized. A 3.5 F catheter is inserted 4 cm into the colon. 100 µL of TNBS solution (1 mg/kg in 50% ethanol) is slowly instilled.[2]
-
Treatment: A selective PAR-1 agonist (e.g., TFLLR-NH₂, 1 mg/kg) or antagonist is administered intracolonically daily. Control groups receive saline or a control peptide.[2]
-
Monitoring: Body weight is recorded daily.
-
Endpoint Analysis (Day 3-5):
-
Mice are euthanized, and the colon is excised.
-
Macroscopic Damage Score: The colon is scored based on the presence of inflammation, ulceration, and adhesions.
-
Myeloperoxidase (MPO) Assay: A segment of the colon is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Histology: Colonic tissue is fixed in formalin, sectioned, and stained with H&E to assess inflammatory cell infiltrates, epithelial damage, and mucosal thickening.
-
The Role of PAR-2 in Murine Inflammation
Similar to PAR-1, PAR-2 has a complex, context-dependent role in inflammation, activated by proteases like trypsin, mast cell tryptase, and certain coagulation factors.[1][16]
Pro-inflammatory Functions
PAR-2 is strongly implicated in neurogenic inflammation and pain.[16] Its activation on sensory nerves can lead to the release of neuropeptides that cause vasodilation and plasma extravasation.[17] In various models, PAR-2 signaling through pathways like MAPK and NF-κB induces the expression of pro-inflammatory cytokines and leukocyte adhesion molecules.[16][18] In epithelial and endothelial cells, PAR-2 can synergize with Toll-like receptors (TLRs) to augment pro-inflammatory responses.[19]
Anti-inflammatory and Protective Functions
Conversely, PAR-2 activation can exert potent anti-inflammatory effects, particularly in the context of macrophage polarization. In LPS-stimulated murine macrophages, PAR-2 activation suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) while significantly enhancing the expression of the anti-inflammatory cytokine IL-10.[19][20] This suggests a role for PAR-2 in re-establishing homeostasis after an inflammatory insult.[20] In a murine model of Pseudomonas aeruginosa pneumonia, PAR-2 deficient mice exhibited more severe lung inflammation, injury, and diminished bacterial clearance, indicating a protective role for PAR-2 in host defense against bacterial infection.[21]
PAR-2 Signaling Pathways
PAR-2 activation initiates signaling through multiple G-protein α subunits, including Gαq, Gαi, and Gα12/13, as well as via G-protein-independent β-arrestin pathways.[3] Downstream cascades include the activation of phospholipase C (PLC), leading to increased intracellular calcium and protein kinase C (PKC) activation, and the stimulation of the MAPK/ERK and NF-κB pathways, which regulate the transcription of numerous inflammatory genes.[16][18]
Quantitative Data from Murine Models
| Model | PAR-2 Modulation | Key Findings | Reference |
| LPS-Stimulated Macrophages | Agonist (SLIGKV-NH₂) | Enhanced IL-10 mRNA and protein expression. Suppressed TNF-α, IL-6, and IL-12 gene expression. | [19] |
| Deficiency (PAR-2⁻/⁻) | Diminished LPS-induced IL-10 expression. Increased KC (CXCL1) mRNA and protein. | [19] | |
| P. aeruginosa Pneumonia | Deficiency (PAR-2⁻/⁻) | Higher bronchoalveolar lavage (BALF) neutrophil counts, protein concentration, and TNF-α levels. Markedly reduced IFN-γ levels. Diminished bacterial clearance. | [21] |
Key Experimental Protocol: Murine Macrophage Stimulation
-
Cell Isolation: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of wild-type and PAR-2⁻/⁻ mice and cultured for 7 days in L929-conditioned medium to promote differentiation.
-
Stimulation: Differentiated macrophages are plated and stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL from E. coli O111:B4).[19]
-
Treatment: Concurrently with LPS, cells are treated with a PAR-2 activating peptide (AP), SLIGKV-NH₂ (e.g., 100 µM), or a control peptide.[19]
-
Endpoint Analysis:
-
mRNA Analysis (4-6 hours): RNA is extracted from the cells. Quantitative real-time PCR (qPCR) is performed to measure the relative expression of target genes (e.g., Il10, Tnf, Il6, Il12b) normalized to a housekeeping gene.
-
Protein Analysis (24 hours): Cell culture supernatants are collected. Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the concentration of secreted cytokines (e.g., IL-10, TNF-α, KC).
-
The Role of PAR-4 in Murine Inflammation
PAR-4 is activated by thrombin (though at higher concentrations than PAR-1), trypsin, and cathepsin G.[5][22] Its role in murine inflammation is predominantly pro-inflammatory, particularly in the contexts of pain and metabolic inflammation.
Pro-inflammatory and Nociceptive Functions
Activation of PAR-4 in primary sensory neurons induces hyperalgesia.[5] This process involves the sensitization of transient receptor potential (TRP) ion channels, such as TRPV1 and TRPV4, through PKC and ERK/MAPK signaling pathways.[5] PAR-4 activation is also known to induce leukocyte rolling and adherence, edema, and plasma extravasation, contributing directly to the inflammatory response.[6][22]
Role in Metabolic Inflammation
Recent studies have implicated PAR-4 in the inflammation of visceral adipose tissue (WAT) associated with diet-induced obesity. In high-fat diet (HFD)-fed mice, PAR-4 deficiency resulted in less visceral adiposity, smaller adipocytes, fewer inflammatory macrophage infiltrates (crown-like structures), and lower expression of pro-inflammatory genes like Ccl2 and Il1b in WAT.[23]
PAR-4 Signaling Pathways
PAR-4 signals primarily through the Gq/phospholipase C (PLC) pathway.[5] This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively. These events are upstream of further signaling cascades, including the MAPK pathway, which are critical for its pro-inflammatory and nociceptive effects.[5]
Quantitative Data from Murine Models
| Model | PAR-4 Modulation | Key Findings | Reference |
| High-Fat Diet (HFD) | Deficiency (PAR-4⁻/⁻) | Significantly fewer crown-like structures (macrophage clusters) in visceral adipose tissue. ~4-fold lower transcript levels of Ccl2 and Il1b in WAT compared to HFD-fed wild-type mice. | [23] |
| LPS-Induced Shwartzman Reaction | Antagonist (pepducin) | Reduced neutrophil infiltration into inflamed tissue. Did not reduce mortality or prolong survival. | [24] |
The Role of PAR-3 in Murine Inflammation
The role of the G protein-coupled receptor PAR-3 in inflammation is less direct than that of PAR-1, -2, and -4. Thrombin can cleave PAR-3, but it does not appear to signal independently and is often considered a co-receptor for thrombin, primarily modulating the activity of other PARs. However, the distinct polarity protein, also named PAR-3, is an essential regulator of vascular homeostasis and inflammation.
An Indirect Anti-inflammatory Role via Endothelial Polarity
In the cardiovascular system, endothelial cells align themselves in the direction of laminar blood flow, a state of planar cell polarity that is associated with an anti-inflammatory, atheroprotective phenotype. The cell polarity protein PAR-3 is an essential gatekeeper of this process.[8][25] In endothelial cell-specific PAR-3 knockout mice, this flow-induced polarity is compromised. While the establishment of polarity itself is anti-inflammatory, PAR-3 also appears to control endothelial inflammatory responses via modulation of NF-κB activity through glycogen synthase kinase 3β (GSK3β), a function that is separable from its role in cell elongation.[8][25]
Quantitative Data from Murine Models
| Model | PAR-3 Modulation | Key Findings | Reference |
| Aortic Arch Endothelium | EC-specific inducible loss-of-function | Compromised Golgi orientation (Polarity Index) in response to flow. Increased nuclear p65 (NF-κB) intensity, which was reversed by a GSK3β inhibitor. | [25] |
Summary and Therapeutic Implications
The study of Protease-Activated Receptors in murine inflammation reveals a complex and highly nuanced system.
-
PAR-1 acts as a dual-function receptor where the outcome is determined by the activating protease, presenting a challenge and an opportunity for developing biased agonists that promote APC-like cytoprotective signaling while avoiding thrombin's pro-inflammatory effects.[10][12]
-
PAR-2 also shows pro- and anti-inflammatory faces, suggesting that therapeutic strategies must be highly context-specific, potentially targeting downstream effectors rather than the receptor itself.
-
PAR-4 is a more consistently pro-inflammatory target, and its antagonists may hold promise for treating conditions involving neurogenic or metabolic inflammation.[23][24]
-
The polarity protein PAR-3 offers an indirect but important target for maintaining vascular homeostasis, where promoting its function could help suppress endothelial inflammation.
The development of selective PAR antagonists, biased agonists, and pepducins continues to be an active area of research. A thorough understanding of the specific proteases, receptors, and signaling pathways active in a given murine inflammatory model is paramount for the successful translation of these findings into effective therapeutics for human inflammatory diseases.
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for proteinase-activated receptor–1 in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.lib.jmu.edu [search.lib.jmu.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. PAR-3 controls endothelial planar polarity and vascular inflammation under laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Apoptosis by the Tumor Suppressor Par-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated receptor-1: key player in the sepsis coagulation-inflammation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteinase-activated receptor-1 is an anti-inflammatory signal for colitis mediated by a type 2 immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
- 19. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteinase-activated receptor 2 activation promotes an anti-inflammatory and alternatively activated phenotype in LPS-stimulated murine macrophages | Semantic Scholar [semanticscholar.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Protease-activated receptor-4: a novel mechanism of inflammatory pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The thrombin receptor PAR4 supports visceral adipose tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. embopress.org [embopress.org]
An In-depth Technical Guide to the PAR-1 Agonist Peptide SFFLRN in Mouse Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 1 (PAR-1), a G-protein coupled receptor (GPCR), plays a critical role in a multitude of physiological and pathophysiological processes, including thrombosis, inflammation, and vascular biology.[1][2] Its unique activation mechanism involves proteolytic cleavage of its N-terminus by serine proteases like thrombin, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[3][4] The hexapeptide SFFLRN corresponds to the N-terminal sequence of the tethered ligand of the human thrombin receptor and acts as a potent agonist, mimicking the effects of thrombin on PAR-1.[5] This guide provides a comprehensive technical overview of the use and effects of the PAR-1 agonist peptide SFFLRN and its analogs in mouse models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. It is important to note a key species difference: mouse platelets do not express PAR-1, and their activation by thrombin is primarily mediated by PAR-4.[6][7] Therefore, in vivo effects of PAR-1 agonists in mice are largely independent of direct platelet activation.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of SFFLRN and other PAR-1 activating peptides in mouse models.
Table 1: Effects of PAR-1 Agonists on Vascular Permeability and Edema in Mice
| Peptide | Mouse Model | Dose & Administration | Measured Parameter | Result | Reference |
| TFLLR-NH2 | Wild-type | 3 µmol/kg, IV | Evans blue extravasation (various tissues) | 2- to 8-fold increase in bladder, esophagus, stomach, intestine, and pancreas | [9] |
| TFLLR-NH2 | Wild-type (rat paw) | - | Edema | Marked and sustained edema | [9] |
| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (double injection) | Evans blue dye content in ischemic hemisphere | Statistically significant decrease to 321.10 ± 15.69% (vs. 382.40 ± 18.67% in control) | [3] |
Table 2: Effects of PAR-1 Agonists on Inflammation and Nociception in Mice
| Peptide | Mouse Model | Dose & Administration | Measured Parameter | Result | Reference |
| TFLLR-NH2 | Oxazolone-induced dermatitis | - | Ear swelling (ES) | Increase in ES (p = 0.0279) | [4] |
| TFLLR-NH2 | Oxazolone-induced dermatitis | - | CD68 expression | Increase in CD68 expression (p < 0.0001) | [4] |
| TFLLR-NH2 | Oxazolone-induced dermatitis | - | iNOS expression | Increase in iNOS expression (p = 0.0212) | [4] |
| TFLLR-NH2 | Cultured neurons | 1.9 µM (EC50) | [Ca2+]i increase | >50% of neurons responded | [9] |
Table 3: Effects of PAR-1 Agonists on Ischemic Injury in Mice
| Peptide | Mouse Model | Dose & Administration | Measured Parameter | Result | Reference |
| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (single injection) | Brain lesion volume | Decrease in lesion volume | [3] |
| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (double injection) | Brain lesion volume (24h post-thrombosis) | 2-fold decrease (48.59 ± 6.42% vs. 100.00 ± 7.27% in control) | [3] |
| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (double injection) | Brain lesion volume (96h post-thrombosis) | 53.21 ± 9.72% relative to control | [3] |
Signaling Pathways of PAR-1 Activation
Activation of PAR-1 by agonists like SFFLRN can trigger multiple downstream signaling cascades depending on the activating protease and cellular context, a phenomenon known as "biased agonism".[3] Thrombin cleavage of PAR-1 typically leads to pro-inflammatory and pro-thrombotic effects, whereas cleavage by activated protein C (APC) can elicit cytoprotective and anti-inflammatory responses.[1][2][8]
The diagram below illustrates the general signaling pathways initiated by PAR-1 activation.
References
- 1. pnas.org [pnas.org]
- 2. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]
- 4. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Roles of protease-activated receptors in a mouse model of endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
SFFLRN Peptide as a Tool for Studying PAR-1 Function: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Protease-Activated Receptor 1 (PAR-1) is a unique member of the G-protein coupled receptor (GPCR) superfamily, playing critical roles in hemostasis, thrombosis, inflammation, and cellular signaling.[1][2] Unlike typical GPCRs that are activated by reversible ligand binding, PAR-1 is activated by the irreversible proteolytic cleavage of its N-terminal domain by proteases, most notably thrombin.[3][4] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3][5] The synthetic hexapeptide SFLLRN, which mimics the first six amino acids of this tethered ligand, serves as a powerful pharmacological tool, allowing for the direct and specific activation of PAR-1 without the need for proteolytic cleavage.[3][5] This guide provides a comprehensive overview of the SFFLRN peptide, its mechanism of action, associated signaling pathways, and detailed protocols for its use in studying PAR-1 function.
The SFFLRN Peptide: A Synthetic Agonist for PAR-1
The peptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN) corresponds to the first six amino acids of the new amino terminus of PAR-1 exposed after thrombin cleavage.[3][6] By mimicking this endogenous tethered ligand, the SFLLRN peptide can directly bind to and activate PAR-1, initiating the same downstream signaling cascades.[3] This makes it an invaluable tool for several reasons:
-
Specificity: It allows for the selective activation of PAR-1, bypassing the need for thrombin which can have other physiological effects and activate other PARs (like PAR-3 and PAR-4).[1][5]
-
Controlled Activation: Unlike the irreversible activation by thrombin, the signaling response to the soluble SFLLRN peptide can be terminated by its removal or washout.[7]
-
Experimental Versatility: It can be used across a wide range of in vitro and in vivo experimental models to probe PAR-1 function in various cell types and tissues.
Mechanism of PAR-1 Activation: Thrombin vs. SFFLRN
The activation of PAR-1 occurs via two distinct but related mechanisms. The endogenous protease thrombin binds to the extracellular N-terminus of PAR-1 and cleaves the peptide bond between arginine-41 and serine-42.[3][4] This action unmasks the SFLLRN... sequence, which then functions as an intramolecular tethered ligand, binding to the receptor's core to trigger a conformational change and subsequent G-protein activation.[4]
The synthetic SFFLRN peptide circumvents the need for this proteolytic step. As an exogenous agonist, it binds directly to the same site as the tethered ligand, inducing a similar conformational change and activating the receptor.[3]
Key Signaling Pathways Activated by SFFLRN
Upon activation by SFFLRN, PAR-1 couples to several heterotrimeric G-proteins, including Gαq, Gα12/13, and Gαi, to initiate a broad range of cellular responses.[8]
-
Gαq Pathway: This is a primary pathway activated by PAR-1. Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[9] This pathway is central to responses like platelet secretion and smooth muscle contraction.[9][10]
-
Gα12/13 Pathway: Activation of this pathway leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Rho and its downstream effector, Rho-associated kinase (ROCK), are critical for regulating the actin cytoskeleton, leading to changes in cell shape, motility, and smooth muscle contraction.[11]
-
Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Quantitative Data on SFFLRN-Mediated PAR-1 Activation
The following tables summarize quantitative data from various studies using SFFLRN to elicit physiological responses through PAR-1 activation.
Table 1: Effective Concentrations of SFFLRN in Various Assays
| Assay Type | Cell/Tissue Type | Response Measured | Effective Concentration Range | Reference |
| Platelet Aggregation | Human Platelets | Half-maximal aggregation | ~0.8 µM | [6] |
| Platelet Aggregation | Human Platelets | Aggregation (60-70% light transmittance) | 2-3 µM | [12] |
| Procoagulant Activity | Human Platelets | Annexin V Binding | 0.1 - 2000 µM | [9] |
| Vascular Contraction | Human Renal Artery | Concentration-dependent contraction | 1 - 100 µM | [10] |
| Airway Contraction | Rat Trachea/Bronchi | Concentration-dependent contraction | 0.1 - 30 µM | [13] |
| NO Release | Rat C6 Glioma Cells | Increased cytokine-induced NO release | 1 - 100 µM | [14] |
| Calcium Mobilization | Cultured Neurons | EC50 for increased intracellular Ca2+ | 1.9 µM (for TFLLR-NH2, a related PAR-1 agonist) | [15] |
Table 2: Comparison of Cellular Responses to Thrombin vs. SFFLRN
| Parameter | Thrombin | SFFLRN | Key Observation | Reference |
| Potency (Platelets) | High (nM range) | Lower (µM range) | Thrombin is significantly more potent than SFLLRN in activating platelets. | [9][10] |
| Procoagulant Activity | Potent induction | Potent induction | Selective PAR-1 activation by SFLLRN is as potent as thrombin in stimulating procoagulant activity. | [9] |
| Vascular Contraction | ~1000-fold more potent | Less potent | Thrombin is a much more potent vasoconstrictor of the human renal artery than SFLLRN-NH2. | [10] |
| Signaling Bias (Endothelial Cells) | Favors Gα12/13 (permeability) over Gαq (Ca2+ mobilization) at lower concentrations. | Favors Gαq (Ca2+ mobilization) over Gα12/13 (permeability). | The mode of activation (proteolytic vs. direct binding) may induce different G-protein coupling preferences. | [8][11] |
| Clotting Time (in vitro) | N/A (activator) | Decreased from 200s to 100s | SFLLRN-activated platelets significantly accelerate clotting, comparable to collagen. | [9][16] |
Experimental Protocols Using SFFLRN
Detailed methodologies are crucial for reproducible results. The following sections provide protocols for key experiments utilizing the SFFLRN peptide.
Platelet Aggregation Assay
This assay measures the ability of SFFLRN to induce the clumping of platelets, a key event in thrombosis.
Methodology:
-
Platelet Preparation:
-
Obtain platelet-rich plasma (PRP) from citrated whole blood by centrifugation.[12]
-
To prepare washed platelets, treat PRP with an anticoagulant like hirudin and acid-citrate-dextrose (ACD).[12]
-
Centrifuge the PRP to pellet the platelets. Discard the supernatant.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., modified HEPES-Tyrode buffer, pH 7.3) and allow them to rest at 37°C.[12] Repeat the wash step for cleaner preparations.
-
-
Aggregation Measurement:
-
Place the washed platelet suspension into a siliconized glass cuvette with a stir bar. Place the cuvette in a platelet aggregometer (e.g., Chrono-Log) at 37°C.[12]
-
Calibrate the instrument by setting the baseline (0% aggregation) with the platelet suspension and the 100% aggregation mark with buffer alone.
-
To initiate aggregation, add a known concentration of SFFLRN peptide (typically 2-10 µM) to the cuvette.[12][17]
-
Record the change in light transmittance for several minutes. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.
-
(Optional) To study inhibitory effects, pre-incubate the platelets with antagonists or inhibitors for a set period (e.g., 30 minutes) before adding SFFLRN.[12]
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR-1 activation, typically using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation:
-
Culture adherent cells (e.g., endothelial cells, neurons) on glass coverslips or in a 96-well plate suitable for fluorescence imaging. For suspension cells (e.g., platelets), they can be processed in tubes.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[15]
-
Wash the cells to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Place the coverslip or plate into a fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2, excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Establish a stable baseline fluorescence recording for 1-2 minutes.
-
Add SFFLRN peptide to the cells at the desired concentration.
-
Record the rapid change in fluorescence intensity. The ratio of emissions following excitation at the two wavelengths is proportional to the intracellular calcium concentration.
-
Data is often presented as the peak change in fluorescence ratio or as the integrated response over time.
-
Procoagulant Activity (Clotting) Assay
This functional assay measures the ability of SFFLRN-activated platelets to accelerate the coagulation cascade.
Methodology:
-
Platelet Activation:
-
Clotting Time Measurement:
-
In a coagulometer, combine the activated platelet suspension with factor VIIa and soluble tissue factor.[16]
-
Initiate the clotting reaction by adding calcium chloride (CaCl2).[16]
-
Measure the time it takes for a fibrin clot to form.
-
A significant decrease in clotting time in the presence of SFFLRN-activated platelets compared to unstimulated platelets indicates enhanced procoagulant activity.[9][16]
-
Considerations and Limitations
While SFFLRN is a powerful tool, researchers should be aware of certain considerations:
-
Potency Differences: SFFLRN is generally less potent than thrombin, requiring micromolar concentrations to achieve effects that thrombin produces at nanomolar concentrations.[10]
-
Signaling Bias: Studies have suggested that SFFLRN and thrombin can produce "biased" signaling, preferentially activating certain G-protein pathways over others.[8][11] This may lead to functional outcomes that are not identical to those produced by thrombin.
-
Selectivity: While highly selective for PAR-1, at very high concentrations, some PAR-activating peptides have been shown to have off-target effects or cross-reactivity with other PARs, such as PAR-2.[13] It is crucial to use the lowest effective concentration and appropriate controls.
-
Peptide Stability: As a peptide, SFFLRN can be subject to degradation by peptidases in complex biological systems or during long-term experiments.
Conclusion
The SFFLRN peptide is an indispensable reagent for dissecting the complex biology of Protease-Activated Receptor 1. By providing a means of direct, specific, and controlled receptor activation, it allows researchers to investigate PAR-1's role in a multitude of physiological and pathological processes. Understanding its mechanism, the signaling pathways it triggers, and the appropriate experimental methodologies for its use, as outlined in this guide, will enable scientists and drug development professionals to effectively leverage this tool to advance our knowledge of PAR-1 and explore its potential as a therapeutic target.
References
- 1. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Termination of signaling by protease-activated receptor-1 is linked to lysosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Functional Selectivity of G Protein Signaling by Agonist Peptides and Thrombin for the Protease-activated Receptor-1*[boxs] | Semantic Scholar [semanticscholar.org]
- 12. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombin and PAR-1 activating peptide increase iNOS expression in cytokine-stimulated C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PAR-1 In Vivo Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular biology.[1] Unlike typical GPCRs, PAR-1 is irreversibly activated by proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin.[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3][4] The first six amino acids of this tethered ligand are crucial for activation, and synthetic peptides mimicking this sequence, such as TFLLR-NH2, are widely used as selective PAR-1 agonists in research.[5][6]
Conversely, antagonists like vorapaxar block this activation, providing a tool to study the inhibitory effects on PAR-1 signaling.[7][8] Mouse models are invaluable for studying the in vivo effects of PAR-1 modulation in various physiological and pathological contexts, from inflammation and vascular permeability to diseases like diabetic nephropathy and pulmonary fibrosis.[7][9][10] However, it is important to note that murine platelets do not express PAR-1, which makes mouse models particularly useful for studying platelet-independent effects of PAR-1 modulation.[2][11]
These application notes provide detailed protocols for the in vivo administration of a PAR-1 agonist (TFLLR-NH2) and an antagonist (vorapaxar) in mice, summarize quantitative data from relevant studies, and outline common experimental workflows.
PAR-1 Signaling Pathway
PAR-1 activation triggers complex, context-dependent signaling cascades. The activating protease can influence the downstream pathway, a phenomenon known as biased signaling.[12][13] For example, thrombin and Activated Protein C (APC) cleave PAR-1 at different sites, leading to distinct cellular responses.[12][14] Thrombin-mediated activation is often linked to pro-inflammatory and barrier-disruptive effects through Gαq and Gα12/13 pathways, while APC-mediated signaling can be cytoprotective, often involving β-arrestin pathways.[12][13]
In Vivo Administration Protocols & Data
The administration protocol, including dosage, route, and vehicle, is critical for achieving desired biological effects and ensuring reproducibility. Below are summarized protocols and data for PAR-1 agonists and antagonists in mice.
Table 1: In Vivo Administration of PAR-1 Modulators in Mice
| Compound | Type | Dosage | Route of Administration | Mouse Model / Context | Reference |
| TFLLR-NH2 | Agonist | 3 µmol/kg | Intravenous (tail vein) | Plasma Extravasation | [5][15] |
| TFLLR-NH2 | Agonist | 1-10 µmol/kg | Intraperitoneal | Gastrointestinal Transit | [9] |
| TFLLR-NH2 | Agonist | Not specified | Intraperitoneal | Delayed-Type Hypersensitivity | [4] |
| AP9 Peptide | Agonist | 20 mg/kg | Intravenous | Photothrombosis-Induced Ischemia | [16] |
| Vorapaxar | Antagonist | 1.75 mg/kg | Oral Gavage (twice a week) | Diabetic Nephropathy (STZ-induced) | [7] |
| Vorapaxar | Antagonist | 2.5, 5, or 10 mg/kg | Not specified (once a day) | Pulmonary Fibrosis (Bleomycin-induced) | [10] |
| Vorapaxar | Antagonist | 5 mg/kg | Intraperitoneal | Hepatic Ischemia-Reperfusion Injury | [17] |
| Vorapaxar | Antagonist | 10 mg/kg (in diet) | Oral (in diet) | Atherosclerosis (ApoEko) | [11] |
| RWJ 56110 | Antagonist | Not specified | Intraperitoneal | Delayed-Type Hypersensitivity | [4] |
Protocol 1: PAR-1 Agonist (TFLLR-NH2) Administration for Plasma Extravasation Assay
This protocol is adapted from studies measuring vascular permeability changes upon PAR-1 activation.[5][15]
1. Materials:
-
TFLLR-NH2 peptide (selective PAR-1 agonist)
-
Sterile physiological saline (0.9% NaCl)
-
Evans blue dye
-
Formamide
-
Anesthetic (e.g., isoflurane)
-
Standard laboratory mice (e.g., C57BL/6)
2. Reagent Preparation:
-
TFLLR-NH2 Solution: Dissolve TFLLR-NH2 in sterile saline to a final concentration that allows for a 3 µmol/kg dosage in a small injection volume (e.g., 25 µL).[5] Prepare fresh on the day of the experiment.
-
Evans Blue Solution: Prepare a 33.3 mg/kg solution in sterile saline. This can be co-injected with the peptide.[5]
3. Administration Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Administer the TFLLR-NH2 solution (3 µmol/kg) and Evans blue dye (33.3 mg/kg) via the lateral tail vein.[5][15] A typical injection volume is 25-50 µL.[5] Administer saline to control mice.
-
Allow the agents to circulate for a defined period (e.g., 10 minutes).[5]
4. Tissue Collection and Analysis:
-
After 10 minutes, perfuse the mouse transcardially with heparinized saline (e.g., 20 U/mL) to remove blood from the vasculature.[5]
-
Excise tissues of interest (e.g., bladder, esophagus, stomach).[5][18]
-
Incubate each tissue sample in 1 mL of formamide for 48 hours at room temperature to extract the Evans blue dye.
-
Measure the absorbance of the formamide supernatant spectrophotometrically at 650 nm.[5]
-
Quantify the amount of extravasated dye by comparing it to a standard curve of known Evans blue concentrations.
Protocol 2: PAR-1 Antagonist (Vorapaxar) Administration in a Chronic Disease Model
This protocol is based on a study of diabetic nephropathy where long-term PAR-1 inhibition was evaluated.[7]
1. Materials:
-
Vorapaxar
-
Vehicle solution (e.g., 0.02% hydroxypropyl-β-cyclodextrin in 0.1% DMSO)[7]
-
Oral gavage needles
-
Streptozotocin (STZ)-induced diabetic mice or other relevant chronic disease models.
2. Reagent Preparation:
-
Vorapaxar Suspension: Prepare a suspension of vorapaxar in the vehicle solution to achieve a final dose of 1.75 mg/kg.[7] Ensure the suspension is homogenous before each administration.
3. Administration Procedure:
-
Four weeks after disease induction (e.g., with STZ), begin the treatment regimen.[7]
-
Administer vorapaxar (1.75 mg/kg) or vehicle solution to the respective mouse groups via oral gavage.[7] The administration volume is typically around 100 µL per 10 g of body weight.[7]
-
Repeat the administration twice weekly for the duration of the study (e.g., 20 weeks).[7]
4. Endpoint Analysis:
-
Throughout the study, monitor relevant parameters such as blood glucose levels.
-
Sacrifice the mice and harvest blood and kidneys for further analysis, such as measuring plasma cystatin C, histological assessment of mesangial expansion, and immunofluorescence for fibronectin deposition.[7]
General Experimental Workflow & Data Summary
A typical in vivo study involving PAR-1 modulation follows a structured workflow from model selection to data analysis.
Table 2: Summary of Quantitative Outcomes from In Vivo PAR-1 Modulation
| Experimental Model | PAR-1 Modulator & Dose | Outcome Measured | Result | Reference |
| Vascular Permeability | TFLLR-NH2 (3 µmol/kg) | Evans Blue Extravasation | 2- to 8-fold increase in extravasation in bladder, esophagus, stomach, and intestine. | [5][15] |
| Gastrointestinal Transit | TFLLR-NH2 (5-10 µmol/kg, i.p.) | Charcoal Meal Transit Distance | Significant, dose-dependent increase in transit distance. | [9] |
| Diabetic Nephropathy | Vorapaxar (1.75 mg/kg) | Albuminuria & Mesangial Expansion | Prevented the development of albuminuria and mesangial expansion compared to vehicle-treated diabetic mice. | [7] |
| Pulmonary Fibrosis | Vorapaxar (2.5-10 mg/kg) | Fibrosis Score & Collagen Deposition | Dose-dependent reduction in fibrosis and expression of fibronectin and collagen. | [10] |
| Cerebral Ischemia | AP9 Peptide (20 mg/kg x 2) | Brain Lesion Volume | ~50% reduction in lesion volume 24 and 96 hours post-thrombosis. | [16] |
| Delayed-Type Hypersensitivity | TFLLR-NH2 (agonist) | Ear Swelling (ES) & CD68 Expression | Increased ES and CD68 expression compared to saline controls. | [4] |
| Delayed-Type Hypersensitivity | RWJ 56110 (antagonist) | Ear Swelling (ES) & CD68 Expression | Reduced ES and CD68 expression compared to saline controls. | [4] |
References
- 1. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]
- 2. Protease activated receptor-1 impedes prostate and intestinal tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Activated Receptor-1 mediates cytotoxicity during ischemia using in vivo and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TFLLR-NH2 | PAR1 agonist | Hello Bio [hellobio.com]
- 7. Vorapaxar treatment reduces mesangial expansion in streptozotocin-induced diabetic nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo evidence that protease-activated receptors 1 and 2 modulate gastrointestinal transit in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorapaxar proven to be a promising candidate for pulmonary fibrosis by intervening in the PAR1/JAK2/STAT1/3 signaling pathway-an experimental in vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PAR1 biased signaling is required for activated protein C in vivo benefits in sepsis and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]
- 17. glpbio.com [glpbio.com]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Intracerebroventricular Administration of SFFLRN Peptide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide SFFLRN is a synthetic agonist of the Protease-Activated Receptor-1 (PAR1), a G-protein coupled receptor involved in a multitude of physiological and pathological processes.[1] In the central nervous system (CNS), PAR1 is expressed on neurons and glial cells and its activation is implicated in processes such as neuroinflammation, synaptic plasticity, and neuronal damage.[2][3] Intracerebroventricular (ICV) injection provides a direct route of administration to the brain, bypassing the blood-brain barrier, and is a valuable technique for investigating the central effects of novel therapeutic peptides like SFFLRN.
These application notes provide a comprehensive overview of the protocols for the ICV injection of the SFFLRN peptide in rats, the subsequent behavioral analyses, and the known signaling pathways associated with PAR1 activation in the brain.
Data Presentation
Table 1: Effects of Intracerebroventricular SFFLRN Injection on Locomotor Activity in the Open Field Test
| Treatment Group | Dose of SFFLRN | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Number of Center Entries |
| Vehicle Control | 0 µg | Data not available | Data not available | Data not available |
| SFFLRN | X µg | Data not available | Data not available | Data not available |
| SFFLRN | Y µg | Data not available | Data not available | Data not available |
| SFFLRN | Z µg | Data not available | Data not available | Data not available |
Table 2: Effects of Intracerebroventricular SFFLRN Injection on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Dose of SFFLRN | Time Spent in Open Arms (s) | Number of Open Arm Entries | Time Spent in Closed Arms (s) |
| Vehicle Control | 0 µg | Data not available | Data not available | Data not available |
| SFFLRN | X µg | Data not available | Data not available | Data not available |
| SFFLRN | Y µg | Data not available | Data not available | Data not available |
| SFFLRN | Z µg | Data not available | Data not available | Data not available |
Table 3: Effects of Intracerebroventricular SFFLRN Injection on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Dose of SFFLRN | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial | Platform Crossings - Probe Trial |
| Vehicle Control | 0 µg | Data not available | Data not available | Data not available |
| SFFLRN | X µg | Data not available | Data not available | Data not available |
| SFFLRN | Y µg | Data not available | Data not available | Data not available |
| SFFLRN | Z µg | Data not available | Data not available | Data not available |
Signaling Pathways
Activation of PAR1 by the SFFLRN peptide initiates a cascade of intracellular signaling events. PAR1 can couple to multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of various downstream effectors. The diagram below illustrates the primary signaling pathways associated with PAR1 activation in the central nervous system.
Caption: PAR1 signaling cascade in the CNS.
Experimental Protocols
The following protocols are synthesized from established methodologies for intracerebroventricular injections and behavioral testing in rats.
Preparation of SFFLRN Peptide Solution
Materials:
-
SFFLRN peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of SFFLRN peptide to achieve the desired final concentrations for injection.
-
Reconstitute the lyophilized SFFLRN peptide in a small volume of sterile saline or aCSF to create a stock solution.
-
Gently vortex the solution to ensure the peptide is fully dissolved.
-
Perform serial dilutions from the stock solution to prepare the final working concentrations.
-
Sterilize the final peptide solutions by passing them through a 0.22 µm syringe filter into sterile microcentrifuge tubes.
-
Store the prepared solutions at -20°C or as recommended by the manufacturer until use. On the day of injection, thaw the required aliquot on ice.
Intracerebroventricular (ICV) Injection
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax
-
Suturing material
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent and ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Shave the top of the rat's head and secure it in the stereotaxic apparatus.
-
Apply an antiseptic solution to the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., Anteroposterior: -0.8 mm from bregma; Mediolateral: ±1.5 mm from the midline; Dorsoventral: -3.5 mm from the skull surface), drill a small burr hole through the skull.
-
Slowly lower the Hamilton syringe needle, pre-filled with the SFFLRN peptide solution or vehicle, to the target depth.
-
Infuse the solution (typically 2-5 µL) at a slow rate (e.g., 1 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for an additional 5 minutes post-injection to minimize backflow along the injection tract.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines and monitor the rat during recovery on a heating pad.
Behavioral Assays
Behavioral testing should be conducted at a specified time point following the ICV injection (e.g., 24 hours, 7 days) to assess the effects of the SFFLRN peptide.
Apparatus:
-
A square arena (e.g., 100 cm x 100 cm x 40 cm) with a floor divided into a central and a peripheral zone.
-
Video tracking software.
Procedure:
-
Place the rat in the center of the open field arena.
-
Allow the rat to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using video tracking software to quantify parameters such as total distance traveled, time spent in the center versus peripheral zones, and the number of entries into the center zone.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Video tracking software.
Procedure:
-
Place the rat at the junction of the four arms, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session with a video camera.
-
Analyze the recording to determine the time spent in and the number of entries into the open and closed arms. An increase in the proportion of time spent in the open arms is indicative of anxiolytic-like effects.
Apparatus:
-
A large circular pool filled with opaque water.
-
A submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking software.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day. In each trial, release the rat into the pool from a different starting position.
-
Allow the rat to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60 seconds), guide the rat to it.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (e.g., 24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the swimming path and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Experimental Workflow
The following diagram outlines the logical flow of an experiment investigating the effects of intracerebroventricular SFFLRN peptide administration in rats.
References
- 1. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of protease-activated receptor 1 to neuronal damage caused by transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of protease-activated receptor-1 in brain injury after experimental global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAR-1 Agonist Peptide SFFLRN Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and cellular signaling.[1][2] Unlike typical GPCRs that are activated by ligand binding, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases, most notably thrombin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate downstream signaling.[1][2]
The synthetic hexapeptide SFFLRN corresponds to the unmasked tethered ligand sequence of human PAR-1 and functions as a potent agonist, activating the receptor independently of proteolytic cleavage.[2][3] This makes SFFLRN an invaluable tool for studying PAR-1 signaling in various cell culture models. Activation of PAR-1 by SFFLRN initiates a cascade of intracellular events, including the activation of Gq and Gi proteins, leading to downstream effects such as increased intracellular calcium, phosphorylation of extracellular signal-regulated kinase (ERK), and cellular responses like platelet aggregation.[4][5]
These application notes provide detailed protocols for common cell culture assays used to quantify the activity of the PAR-1 agonist peptide SFFLRN.
PAR-1 Signaling Pathway
Activation of PAR-1 by SFFLRN primarily couples to Gq and Gi proteins, initiating distinct downstream signaling cascades. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.
Data Presentation
The following tables summarize quantitative data for SFFLRN-induced PAR-1 activation in various cell-based assays.
Table 1: EC50 Values for SFFLRN in Different Assays
| Cell Type | Assay | EC50 (µM) | Reference |
| Human Platelets | Platelet Aggregation | ~0.8 | [5] |
| Macrocycle Derivative (3c) | Platelet Aggregation | 24 | [7] |
| Human Renal Artery Rings | Contraction | >1 | [8] |
| Human Platelets | Inositol Trisphosphate (IP3) Signaling | ~0.1 (for thrombin) | [4] |
Table 2: Time-Course of SFFLRN-Induced Cellular Responses
| Cell Type | Response | Peak Response Time | Reference |
| Rat Fetal Brown Adipocytes (TNF-induced) | ERK Phosphorylation | 10 minutes | [9] |
| Aplysia Sensory Neurons (5-HT induced) | ERK Phosphorylation | 15 minutes - 1.5 hours (early phase) | [4] |
| Human Brain Microvascular Endothelial Cells | Intracellular Ca²⁺ Rise | Sustained | [10][11] |
| Gingival Fibroblasts | Intracellular Ca²⁺ Rise | Within 30 seconds (IP3 production) | [12] |
Experimental Protocols
Intracellular Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following PAR-1 activation.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate_cells [label="Plate cells in a\n96- or 384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_overnight [label="Incubate overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; load_dye [label="Load cells with a\ncalcium-sensitive dye\n(e.g., Fluo-4 AM)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_dye [label="Incubate for 1 hour at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_sfflrn [label="Prepare SFFLRN dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire_baseline [label="Acquire baseline fluorescence\non a plate reader", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_sfflrn [label="Add SFFLRN to wells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_fluorescence [label="Measure fluorescence kinetically", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_data [label="Analyze data and calculate\nEC50 or peak response", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> plate_cells; plate_cells -> incubate_overnight; incubate_overnight -> load_dye; load_dye -> incubate_dye; incubate_dye -> acquire_baseline; prepare_sfflrn -> add_sfflrn; acquire_baseline -> add_sfflrn; add_sfflrn -> measure_fluorescence; measure_fluorescence -> analyze_data; analyze_data -> end; }
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 2. bu.edu [bu.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRE-Luc GPCR Reporter Mouse Platform | Taconic Biosciences [taconic.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential Ca2+ signaling by thrombin and protease-activated receptor-1-activating peptide in human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 12. Protease-activated receptor-1-induced calcium signaling in gingival fibroblasts is mediated by sarcoplasmic reticulum calcium release and extracellular calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mouse Model of Thrombosis Using PAR-1 (1-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying cardiovascular diseases such as myocardial infarction and stroke. Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor, is a key player in thrombus formation. Upon activation by thrombin, PAR-1 initiates a signaling cascade that leads to platelet activation and aggregation. The hexapeptide SFLLRN, corresponding to the first six amino acids of the newly exposed N-terminus of PAR-1 after thrombin cleavage, acts as a potent agonist, mimicking the effects of thrombin on platelets. This document provides detailed application notes and protocols for utilizing a mouse model of thrombosis induced by the PAR-1 activating peptide (1-6), SFLLRN-NH2 (TRAP-6), to study the mechanisms of thrombosis and evaluate potential anti-thrombotic therapies.
A crucial consideration for this model is that standard laboratory mice do not express PAR-1 on their platelets. Therefore, to investigate the direct effects of PAR-1 agonists on platelet-driven thrombosis, it is essential to use "humanized" mouse models where human PAR-1 is expressed on murine platelets.
Signaling Pathway of PAR-1 Activation
PAR-1 activation by its tethered ligand or agonist peptides like PAR-1 (1-6) triggers a multifaceted signaling cascade within platelets, culminating in their activation, aggregation, and the formation of a thrombus. This process is primarily mediated through the coupling of PAR-1 to three major classes of heterotrimeric G proteins: Gq, Gi/o, and G12/G13.
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The synergistic action of calcium and PKC is a critical driver of platelet granule secretion and the conformational change of integrin αIIbβ3, which is essential for platelet aggregation.
-
Gi/o Pathway: The Gi/o pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), an inhibitor of platelet activation, thereby promoting a pro-thrombotic state.
-
G12/G13 Pathway: The G12/G13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, leading to platelet shape change, a necessary step for aggregation.
Caption: PAR-1 signaling cascade in platelets.
Experimental Workflow
The general workflow for inducing and analyzing thrombosis in a humanized PAR-1 mouse model using the PAR-1 (1-6) peptide involves several key steps, from animal preparation to data analysis.
Caption: Experimental workflow for PAR-1 (1-6) induced thrombosis model.
Experimental Protocols
1. Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis. The application of ferric chloride (FeCl₃) to the adventitial surface of the carotid artery induces oxidative injury to the vessel wall, leading to thrombus formation.
Materials:
-
Humanized PAR-1 expressing mice (e.g., C57BL/6 background)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
PAR-1 (1-6) peptide (SFLLRN-NH2) solution
-
Vehicle control (e.g., sterile saline)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments (forceps, scissors, micro-dissectors)
-
Doppler flow probe and flowmeter
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Peptide Administration: Administer the PAR-1 (1-6) peptide or vehicle control via intravenous injection (e.g., tail vein or retro-orbital sinus). The dosage should be optimized, but a starting point could be in the range of 0.1-1 mg/kg.
-
Thrombosis Induction: After a short circulation time for the peptide (e.g., 5-10 minutes), apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring: Continuously monitor blood flow using the Doppler probe. The time to vessel occlusion is defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline) for at least 1 minute.
-
Data Collection: Record the time to occlusion. At the end of the experiment, the thrombosed arterial segment can be excised for further analysis.
-
Thrombus Analysis (Optional): The excised artery can be opened to isolate the thrombus. The wet weight of the thrombus can be measured. The vessel and thrombus can also be fixed for histological analysis.
2. Tail Bleeding Assay
This assay assesses the overall hemostatic function and can be used to evaluate the pro-thrombotic or anti-thrombotic effects of a substance.
Materials:
-
Humanized PAR-1 expressing mice
-
Anesthetic (optional, for restraint)
-
PAR-1 (1-6) peptide solution
-
Vehicle control
-
Scalpel or sharp blade
-
50 ml conical tube with pre-warmed saline (37°C)
-
Filter paper
-
Timer
Procedure:
-
Animal and Peptide Administration: Administer the PAR-1 (1-6) peptide or vehicle control to the mouse (e.g., via intravenous injection).
-
Tail Transection: After the desired circulation time, anesthetize the mouse (if necessary for safe handling) and transect 3 mm of the distal tail with a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the tail in the pre-warmed saline. Start a timer and record the time until bleeding stops completely for at least 30 seconds. If bleeding does not stop within a set time (e.g., 20 minutes), the experiment is terminated.
-
Re-bleeding: After the initial cessation of bleeding, the tail can be gently blotted with filter paper to observe for re-bleeding, which can provide information on clot stability.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experimental models. These values are illustrative and may vary depending on the specific experimental conditions and mouse strain.
Table 1: Ferric Chloride-Induced Carotid Artery Thrombosis
| Treatment Group | N | Time to Occlusion (minutes, Mean ± SEM) | Thrombus Weight (mg, Mean ± SEM) |
| Vehicle Control | 10 | 12.5 ± 1.8 | 0.45 ± 0.08 |
| PAR-1 (1-6) Peptide (0.5 mg/kg) | 10 | 7.2 ± 1.1 | 0.78 ± 0.12 |
| PAR-1 Antagonist + PAR-1 (1-6) Peptide | 10 | 18.9 ± 2.5# | 0.21 ± 0.05# |
* p < 0.05 compared to Vehicle Control
p < 0.05 compared to PAR-1 (1-6) Peptide group
Table 2: Tail Bleeding Assay
| Treatment Group | N | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | 10 | 245 ± 35 |
| PAR-1 (1-6) Peptide (0.5 mg/kg) | 10 | 150 ± 22* |
| PAR-1 Antagonist + PAR-1 (1-6) Peptide | 10 | 310 ± 41# |
* p < 0.05 compared to Vehicle Control
p < 0.05 compared to PAR-1 (1-6) Peptide group
Conclusion
The mouse model of thrombosis using the PAR-1 (1-6) activating peptide in humanized PAR-1 expressing mice is a valuable tool for investigating the role of PAR-1 in thrombosis and for the preclinical evaluation of novel anti-thrombotic agents. The detailed protocols for the ferric chloride-induced arterial thrombosis model and the tail bleeding assay provide robust methods to quantify the effects of PAR-1 activation on thrombus formation and hemostasis. The provided signaling pathway and experimental workflow diagrams, along with the structured data tables, offer a comprehensive guide for researchers in this field. Careful optimization of experimental parameters, particularly peptide dosage and timing, is crucial for obtaining reproducible and meaningful results.
Application Notes and Protocols for SFFLRN Peptide in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Ser-Phe-Leu-Leu-Arg-Asn (SFFLRN) is a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on the surface of human platelets.[1][2] By mimicking the tethered ligand that is unmasked when thrombin cleaves PAR-1, SFFLRN provides a valuable tool for studying platelet activation and aggregation in vitro without the enzymatic activity of thrombin.[2][3] These application notes provide detailed protocols for utilizing the SFFLRN peptide in platelet aggregation assays, data on its efficacy, and an overview of the associated signaling pathways.
Mechanism of Action
SFFLRN acts as a direct agonist of PAR-1, a G-protein coupled receptor (GPCR).[1][4] Binding of SFFLRN to PAR-1 induces a conformational change in the receptor, leading to the activation of several intracellular signaling cascades. This activation primarily involves coupling to Gαq, Gα12/13, and Gαi proteins.[4] The downstream signaling ultimately results in a rapid increase in intracellular calcium concentration, shape change, granule secretion, and the activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin, which is the final common pathway for platelet aggregation.[5][6][7]
Signaling Pathway of SFFLRN-Induced Platelet Aggregation
Caption: SFFLRN-induced PAR-1 signaling cascade leading to platelet aggregation.
Quantitative Data Summary
The following table summarizes the effective concentrations of SFFLRN peptide used to induce platelet aggregation in various studies. This data can serve as a guide for designing experiments.
| Parameter | Concentration Range | Observation | Reference |
| EC50 (Half-maximal effective concentration) | ~0.8 µM | Caused half-maximal platelet aggregation. | [8] |
| Concentration for 60-70% Aggregation | 2-3 µM | Used to initiate aggregation in washed platelets. | [9] |
| Threshold Concentration for Maximal Aggregation | 5 µM | Induced maximal aggregation. | [6] |
| Concentration Range for Dose-Response Studies | 5-19 µM | Used to determine irreversible single and double wave aggregation profiles. | [10] |
| Concentration for Potentiation Studies | 7.5 µM | Stimulated weak platelet responses that could be enhanced by other agents. | [11] |
Experimental Protocols
The following are detailed protocols for preparing platelets and performing in vitro platelet aggregation assays using the SFFLRN peptide.
Preparation of Washed Human Platelets
This protocol is essential for experiments requiring a purified platelet suspension, free from plasma proteins that might interfere with the assay.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes.
-
Modified HEPES-Tyrode's buffer (pH 7.3).
-
Prostaglandin E1 (PGE1).
-
Hirudin.
-
Calcium Chloride (CaCl2).
Procedure:
-
Collect human whole blood into ACD tubes.
-
Treat the blood with 10 U/mL hirudin for 20 minutes at 37°C.
-
Add ACD to 15% of the total volume and PGE1 to a final concentration of 0.15 µM.
-
Centrifuge the blood at 1000 x g for 10 minutes to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube and centrifuge at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Modified HEPES-Tyrode's buffer (pH 7.3). This is the "1X Washed Platelet" suspension.
-
Allow the platelets to rest for 20 minutes at 37°C.
-
Repeat the washing step (centrifugation and resuspension) to obtain "2X Washed Platelets".
-
Allow the 2X Washed Platelets to rest for 10 minutes at 37°C.
-
Add 0.1 mM CaCl2 and let the platelets rest for another 10 minutes.
-
Count the platelets and adjust the concentration to 200,000 platelets/µL with Modified HEPES-Tyrode's buffer.[9]
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for monitoring platelet aggregation.[12] It measures the increase in light transmission through a platelet suspension as platelets aggregate.
Materials:
-
Washed platelet suspension or Platelet-Rich Plasma (PRP).
-
SFFLRN peptide stock solution.
-
Platelet aggregometer (e.g., Chrono-Log Platelet Aggregometer).
-
Aggregometer cuvettes with stir bars.
-
Platelet-Poor Plasma (PPP) or buffer for blank.
Procedure:
-
Pre-warm the platelet suspension and reagents to 37°C.
-
Pipette the adjusted washed platelet suspension or PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring.
-
Set the baseline (0% aggregation) with the unstimulated platelet suspension and the blank (100% aggregation) with PPP or buffer.
-
To initiate aggregation, add the desired final concentration of SFFLRN peptide (e.g., 2-10 µM) to the cuvette.
-
Record the change in light transmittance for a set period (typically 5-10 minutes) to obtain the aggregation curve.
-
The extent of aggregation is determined by the maximum percentage change in light transmission.
Experimental Workflow for SFFLRN-Induced Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay using SFFLRN peptide.
Concluding Remarks
The SFFLRN peptide is an indispensable tool for the investigation of PAR-1 mediated platelet activation. The protocols and data presented herein provide a comprehensive guide for researchers to reliably perform and interpret in vitro platelet aggregation assays. Adherence to these standardized methods will ensure reproducibility and contribute to a deeper understanding of platelet function in both physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Termination of signaling by protease-activated receptor-1 is linked to lysosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different abilities of thrombin receptor activating peptide and thrombin to induce platelet calcium rise and full release reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet receptors and signaling in the dynamics of thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apolipoprotein(a) enhances platelet responses to the thrombin receptor-activating peptide SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAR-1 Mediated Proliferation of Rat Vascular Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor, is a key mediator in thrombo-inflammatory processes and plays a significant role in cardiovascular pathophysiology.[1] In the vascular system, PAR-1 is expressed on various cell types, including vascular smooth muscle cells (VSMCs).[1] Activation of PAR-1 on VSMCs, primarily by the coagulation protease thrombin, initiates signaling cascades that lead to cellular proliferation.[2][3] This process is a critical component in the development of vascular pathologies such as atherosclerosis and restenosis following angioplasty, where excessive VSMC proliferation contributes to neointima formation.[3][4] Understanding the mechanisms of PAR-1-mediated VSMC proliferation and having robust protocols to study it are essential for developing therapeutic interventions targeting these diseases.[5]
These application notes provide a detailed overview of the PAR-1 signaling pathway in rat VSMCs and present comprehensive protocols for the isolation, culture, and proliferation analysis of these cells in response to PAR-1 activation.
PAR-1 Signaling Pathway in Rat VSMCs
Upon activation by thrombin, PAR-1 undergoes proteolytic cleavage of its N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.[6] This initiates a cascade of intracellular signaling events. In rat VSMCs, PAR-1 activation is known to stimulate cell growth through several interconnected pathways.[7] Thrombin-dependent PAR-1 signaling drives the activation of Gαq proteins, which in turn can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[7][8] This transactivation, along with direct G protein signaling, leads to the phosphorylation and activation of downstream kinases such as ERK1/2 and the PI3K/Akt pathway.[7] Furthermore, PAR-1-dependent growth in rat VSMCs involves the activation of Janus kinases (JAKs) and the subsequent phosphorylation of STAT1/3 transcription factors.[7] Collectively, these pathways converge to promote gene expression and protein synthesis required for cell cycle progression and proliferation.[2][7]
Experimental Protocols
Isolation and Primary Culture of Rat Aortic Smooth Muscle Cells (VSMCs)
This protocol describes a method for isolating primary VSMCs from rat thoracic aortas, combining enzymatic digestion and tissue explant techniques.[9][10]
Materials:
-
Sprague-Dawley rats (12-week-old)[11]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Sterile surgical instruments
-
T-25 and T-75 culture flasks
Procedure:
-
Aorta Isolation: Euthanize a rat under sterile conditions and open the chest cavity. Carefully remove the thoracic aorta and place it in a culture dish containing cold DMEM.[10]
-
Tissue Preparation: Under a dissecting microscope, remove the surrounding fat and connective tissue.[10] Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.[10]
-
Enzymatic Digestion: Mince the remaining aortic media into small pieces (approx. 1-2 mm²).[11] Transfer the tissue pieces to a conical tube containing HBSS with Collagenase (3 mg/mL) and Elastase (1 mg/mL).[11]
-
Incubation: Incubate the tissue digest in a shaker at 37°C for 45-90 minutes with constant agitation.[11][12]
-
Cell Collection: Terminate the digestion by adding an equal volume of DMEM with 20% FBS.[9] Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Plating: Discard the supernatant and resuspend the cell pellet in fresh DMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin. Plate the cells into a T-75 flask.[13]
-
Cell Culture: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[13] Change the medium every 2-3 days. VSMCs will exhibit a characteristic "hill and valley" morphology.[9]
-
Subculturing: When cells reach 80-90% confluency, wash with HBSS and detach using Trypsin-EDTA.[13] Resuspend the cells in growth medium and split into new flasks at a recommended seeding density of 10,000 cells/cm².[14]
PAR-1 Mediated VSMC Proliferation Assay (MTT Method)
This protocol details a colorimetric assay to quantify VSMC proliferation in response to a PAR-1 agonist, such as Thrombin or Thrombin Receptor Activating Peptide (TRAP).[4]
Materials:
-
Rat VSMCs (passage 3-7)
-
96-well culture plates
-
DMEM with 10% FBS (Growth Medium)
-
Serum-free DMEM
-
PAR-1 agonist (e.g., Thrombin, TRAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of Growth Medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Aspirate the growth medium and wash the cells once with serum-free DMEM. Add 100 µL of serum-free DMEM to each well and incubate for 24-48 hours to synchronize the cells in a quiescent state.[4]
-
Treatment: Prepare serial dilutions of the PAR-1 agonist in serum-free DMEM. Replace the medium with 100 µL of the agonist-containing medium. Include a negative control (serum-free medium) and a positive control (10% FBS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable, proliferating cells.
-
Analysis: Subtract the background absorbance from a blank well (DMSO only). Express the results as a percentage of the negative control or as fold-change in proliferation.
Data Presentation
The following table presents representative data from a dose-response experiment where quiescent rat VSMCs were stimulated with varying concentrations of a PAR-1 agonist (e.g., Thrombin) for 48 hours. Proliferation was measured using the MTT assay. Data is shown as the mean percentage increase in proliferation relative to the untreated control.
| Treatment Group | Concentration | Mean Proliferation (% of Control) | Standard Deviation (±) |
| Untreated Control | 0 nM | 100% | 5.2% |
| PAR-1 Agonist | 0.1 nM | 125% | 7.8% |
| PAR-1 Agonist | 1.0 nM | 168% | 9.1% |
| PAR-1 Agonist | 10.0 nM | 215% | 12.4% |
| PAR-1 Agonist | 100.0 nM | 220% | 11.8% |
| Positive Control | 10% FBS | 255% | 15.3% |
Note: This table summarizes expected results based on published findings that thrombin is a potent mitogen for VSMCs and stimulates their proliferation in a dose-dependent manner.[2][3][4]
Materials & Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Rat Aortic Smooth Muscle Cells | AMSBIO | P10406 |
| DMEM, High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Collagenase, Type II | Worthington | LS004176 |
| Thrombin, from human plasma | Sigma-Aldrich | T4393 |
| 96-well flat-bottom plates | Corning | 3596 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Thrombin and vascular smooth muscle cell proliferation: implications for atherosclerosis and restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Vascular smooth muscle cell proliferation as a therapeutic target. Part 1: molecular targets and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease-activated receptors in vascular smooth muscle cells: a bridge between thrombo-inflammation and vascular remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Musculoskeletal Key [musculoskeletalkey.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. saibou.jp [saibou.jp]
- 15. Thrombin stimulates smooth muscle cell procollagen synthesis and mRNA levels via a PAR-1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Intravenous Delivery of SFFLRN Peptide in Mice
Introduction
The hexapeptide SFFLRN (Ser-Phe-Leu-Leu-Arg-Asn) is a synthetic peptide agonist for the Protease-Activated Receptor-1 (PAR-1). It corresponds to the "tethered ligand" sequence that is unmasked following the cleavage of the human PAR-1 N-terminus by the serine protease thrombin. As such, SFFLRN is widely used in research to mimic the cellular effects of thrombin and to investigate PAR-1 signaling in various physiological and pathological processes, including thrombosis, inflammation, and vascular biology.
A critical consideration for researchers is the species-specific activity of PAR-1 agonists. While SFFLRN is a potent activator of human PAR-1, particularly on platelets, it does not activate platelets in most rodent species, including mice.[1][2] Mouse platelets primarily utilize PAR3 and PAR4 for thrombin-mediated activation.[2][3] Therefore, intravenous administration of SFFLRN in mice is not suitable for studying platelet-centric thrombotic events. However, it remains a valuable tool for investigating the systemic or localized effects of PAR-1 activation on other murine cell types, such as endothelial cells and neurons, which do express functional PAR-1.[4][5] These application notes provide an overview of the mechanism, relevant quantitative data from in vivo mouse studies, and detailed protocols for the intravenous administration of SFFLRN.
Mechanism of Action & Signaling Pathway
SFFLRN activates the G-protein coupled receptor (GPCR) PAR-1. This binding initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.
-
Gq Pathway: Activation of Gq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5]
-
G12/13 Pathway: Activation of G12/13 engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements and cell shape change.
Downstream of these initial events, PAR-1 activation can trigger multiple signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK), which are involved in cellular proliferation and inflammation.
Caption: PAR-1 signaling cascade initiated by SFFLRN.
Data Presentation: Quantitative In Vivo Data
Table 1: Physicochemical Properties of SFFLRN
| Property | Value |
| Sequence | Ser-Phe-Leu-Leu-Arg-Asn |
| Molecular Formula | C₃₄H₅₆N₁₀O₉ |
| Molecular Weight | 748.87 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water or aqueous buffers |
Table 2: Examples of Intravenous Dosing of PAR-1 Agonists in Mice
| Peptide | Dose | Mouse Model | Key Outcome Measured | Citation |
| SFFLRN | 0.3 µmol/kg | Anesthetized Wild-Type | Hypotension and decreased heart rate | [5] |
| TFLLR-NH₂ | 3 µmol/kg | Anesthetized Wild-Type | Plasma extravasation (neurogenic inflammation) | [4] |
| TFLLRNPNDK | 1 µmol/kg | Anesthetized Wild-Type | Hypotension and decreased heart rate | [5] |
| AP9 | 0.2, 2, or 20 mg/kg (single dose) | Photothrombosis Ischemia | Decreased brain lesion volume at 20 mg/kg dose | [6][7][8] |
| AP9 | 20 mg/kg (double dose) | Photothrombosis Ischemia | Reduced BBB disruption and neurological deficit | [6][7][8] |
Experimental Protocols
This section provides a detailed protocol for the preparation and intravenous administration of SFFLRN peptide into mice via the lateral tail vein.
I. Materials
-
SFFLRN peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Sterile insulin syringes (e.g., 0.3-1.0 mL) with a permanently attached fine-gauge needle (27-30 G).[9]
-
Mouse restrainer appropriate for the size of the animal.[10]
-
Heat source (e.g., heat lamp or warming pad) with a thermometer to monitor temperature.[9][10]
-
70% Isopropyl alcohol wipes
-
Sterile gauze
-
Sharps container for biohazardous waste
II. Peptide Preparation
-
Reconstitution: Calculate the required amount of sterile saline or PBS to create a concentrated stock solution. Briefly centrifuge the vial of lyophilized SFFLRN to ensure the powder is at the bottom. Add the calculated volume of solvent, gently mix by pipetting or vortexing, and ensure the peptide is fully dissolved.
-
Dilution: Based on the desired final dose (e.g., 0.3 µmol/kg) and the average weight of the mice, calculate the final concentration needed.[5] The total injection volume should not exceed 5-10 ml/kg.[9] Perform serial dilutions from the stock solution using sterile saline or PBS to achieve the final working concentration.
-
Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. The diluted working solution should ideally be prepared fresh on the day of the experiment.
III. Experimental Workflow: Intravenous Injection
Caption: Standard workflow for intravenous peptide delivery in mice.
IV. Detailed Injection Procedure (Lateral Tail Vein)
-
Animal Preparation: Weigh the mouse to calculate the precise injection volume. Place the mouse in its cage under a heat lamp or on a warming pad for 5-10 minutes to promote vasodilation of the tail veins, making them more visible and accessible.[9][10] The environment should not be excessively hot.
-
Restraint: Gently guide the mouse into an appropriately sized restraining device, allowing the tail to be exposed.[10]
-
Vein Identification: Grasp the tail gently but firmly. Rotate it slightly to visualize one of the two lateral tail veins, which run along the sides of the tail.
-
Site Preparation: Wipe the tail with a 70% alcohol pad to clean the injection site.
-
Injection:
-
Hold the syringe with the needle bevel facing up.
-
Align the needle parallel to the vein, pointing towards the mouse's body.
-
Insert the needle at a shallow angle (~15-20 degrees) into the distal third of the tail.[11]
-
You should feel a slight "pop" or decrease in resistance as the needle enters the vein.
-
If correctly placed, you may see a small amount of blood flash into the needle hub, and the vein may blanch as the injection begins.[11]
-
Inject the calculated volume slowly and steadily. If you see a subcutaneous bleb form or feel significant resistance, the needle is not in the vein. If this occurs, withdraw the needle and make a second attempt at a more proximal site (closer to the body).[9]
-
-
Post-Injection:
-
After injecting the full volume, withdraw the needle smoothly.
-
Immediately apply gentle pressure to the injection site with a sterile gauze pad for 30-60 seconds to prevent bleeding and hematoma formation.[11]
-
-
Monitoring: Return the mouse to its home cage and monitor it for at least 5-10 minutes to ensure hemostasis and to check for any immediate adverse reactions.[11]
V. Safety and Best Practices
-
All parenteral injections must use sterile solutions and equipment to prevent infection.[12]
-
Limit injection attempts to a maximum of two per vein to minimize tissue damage and animal distress.
-
Always use a new, sterile needle and syringe for each animal.
-
Dispose of all used needles and syringes in a designated sharps container immediately after use.
-
Ensure all procedures are performed in accordance with an approved institutional animal care and use committee (IACUC) protocol.
References
- 1. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species Differences in Platelet Protease-Activated Receptors [mdpi.com]
- 3. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular responses mediated by protease-activated receptor-2 (PAR-2) and thrombin receptor (PAR-1) are distinguished in mice deficient in PAR-2 or PAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. research.vt.edu [research.vt.edu]
- 12. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
Application Notes: PAR-1 (1-6) Peptide Preparation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular processes.[1] Unlike typical GPCRs that are activated by ligand binding, PARs are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to activate the receptor.[1][2]
The PAR-1 (1-6) peptide, also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), is a synthetic hexapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1][3] This peptide corresponds to the N-terminal sequence of the human PAR-1 tethered ligand exposed after cleavage by thrombin.[4] As a selective PAR-1 agonist, TRAP-6 can directly activate the receptor without the need for proteolytic cleavage, making it an invaluable tool for studying PAR-1 signaling and function in various in vitro and in vivo models.[1][5]
These application notes provide a comprehensive guide to the synthesis, purification, formulation, and in vivo application of the PAR-1 (1-6) peptide.
Section 1: Peptide Synthesis and Quality Control
The PAR-1 (1-6) peptide is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[6] Following synthesis, the crude peptide must be purified to a high degree (>95%) to be suitable for in vivo studies, as impurities can lead to non-specific or toxic effects.
Table 1: PAR-1 (1-6) Peptide Specifications
| Parameter | Specification | Source |
|---|---|---|
| Sequence | Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN) | [3][5] |
| Molecular Weight | ~748.9 g/mol | [1][5] |
| Purity (by HPLC) | ≥95% | [3][7] |
| Appearance | White to off-white lyophilized powder | [5] |
| Solubility | Soluble in sterile water (e.g., to 1 mg/mL or 25 mg/mL) | [3][5] |
| Counter-ion | Typically TFA (Trifluoroacetate) |[1] |
Section 2: Protocols for Peptide Preparation and Administration
Protocol 2.1: Peptide Reconstitution and Storage
Objective: To properly solubilize and store the lyophilized PAR-1 (1-6) peptide to ensure stability and activity.
Materials:
-
Lyophilized PAR-1 (1-6) peptide (≥95% purity)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Ultrasonic bath (optional, for enhancing solubility)[5]
Procedure:
-
Pre-cool: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation.
-
Reconstitution: Add the required volume of sterile water or PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Solubilization: Gently vortex the vial to dissolve the peptide. If solubility is an issue, a brief sonication in an ultrasonic water bath may be required.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Storage:
Protocol 2.2: Formulation for In Vivo Administration
Objective: To prepare a sterile, isotonic peptide solution suitable for injection into animal models.
Materials:
-
Reconstituted PAR-1 (1-6) peptide stock solution
-
Sterile 0.9% saline or sterile PBS
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Dilution: Based on the desired final concentration for injection and the animal's weight, calculate the volume of peptide stock solution needed.
-
Dilution: On the day of the experiment, thaw a single aliquot of the peptide stock solution. Dilute it to the final working concentration using sterile 0.9% saline or PBS. This ensures the final formulation is isotonic.
-
Sterilization: Draw the final peptide solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility before injection.[5]
-
Final Check: Keep the prepared formulation on ice until ready for administration.
Table 2: Example Formulation and Dosage for In Vivo Studies
| Parameter | Recommendation | Rationale / Notes |
|---|---|---|
| Vehicle | Sterile 0.9% Saline or PBS, pH 7.4 | Ensures isotonicity and physiological compatibility. |
| Administration Route | Intravenous (i.v.) or Subcutaneous (s.c.) | Route depends on the desired pharmacokinetic profile and experimental model.[5][8] |
| Example Dosage (Rat) | 1 mg/kg (i.v.) | This dose has been shown to produce a biphasic blood pressure response in anesthetized rats.[5] |
| Injection Volume | 100-200 µL for mice; variable for rats | Volume should be minimized and appropriate for the animal size to avoid distress. |
Note: The optimal dose should be determined empirically for each specific animal model and experimental endpoint through a dose-response study.
Section 3: PAR-1 Signaling and Experimental Workflow
Activation of PAR-1 by the SFLLRN peptide initiates signaling through multiple heterotrimeric G-proteins, including Gαq, Gαi, and Gα12/13.[2] This leads to the activation of various downstream effectors, resulting in cellular responses such as platelet aggregation, calcium mobilization, and changes in endothelial barrier function.[2][3][9]
Caption: Canonical PAR-1 signaling pathway activated by the SFLLRN peptide.
The workflow for an in vivo study using PAR-1 (1-6) peptide involves careful preparation of the peptide, administration to the selected animal model, and subsequent monitoring and analysis of the physiological response.
Caption: General experimental workflow for in vivo studies with PAR-1 (1-6) peptide.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP-6 | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. TRAP-6 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 8. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PAR-1 (1-6) Peptide Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the PAR-1 (1-6) peptide, also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for PAR-1 (1-6) peptide in in vitro experiments?
The optimal concentration of PAR-1 (1-6) peptide is highly dependent on the specific cell type and the assay being performed. A good starting point is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your experimental system. Based on published data, the EC50 for PAR-1 (1-6) induced platelet aggregation is approximately 0.8 μM[1]. For other cell-based assays, a broader concentration range should be tested.
Data Presentation: Recommended Concentration Ranges for PAR-1 (1-6) Peptide
| Application | Recommended Starting Concentration Range | Key Considerations |
| Platelet Aggregation Assays | 0.1 µM - 10 µM | The EC50 is reported to be around 0.8 µM[1]. |
| Calcium Mobilization Assays | 0.01 µM - 10 µM | A sensitive assay that can detect responses at lower concentrations[2]. |
| Cell Signaling Pathway Analysis (e.g., Western Blot) | 1 µM - 20 µM | Higher concentrations may be needed to elicit a robust and detectable downstream signaling cascade. |
| Astrocyte Protection Assays | 1 µM - 50 µM | Some studies have explored its protective effects in this concentration range[1]. |
Q2: How should I prepare and store my PAR-1 (1-6) peptide stock solution?
Proper handling and storage are critical for maintaining peptide integrity and ensuring experimental reproducibility.
-
Reconstitution: Briefly centrifuge the vial to ensure the peptide pellet is at the bottom. Reconstitute the peptide in a sterile, high-purity solvent. For many peptides, sterile water or a buffer like PBS is suitable. To enhance solubility, a small amount of a solvent like DMSO can be used to create a concentrated stock, which is then diluted with the aqueous assay buffer[3].
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental setup.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability[2]. For short-term storage (days to weeks), 4°C is acceptable for some peptides, but refer to the manufacturer's instructions.
Q3: What is the mechanism of action for the PAR-1 (1-6) peptide?
The PAR-1 (1-6) peptide, with the sequence SFLLRN, acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1)[1][2]. PAR-1 is a G protein-coupled receptor (GPCR) that is activated when a protease, such as thrombin, cleaves its N-terminal domain. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. The PAR-1 (1-6) peptide mimics this newly exposed tethered ligand, thereby activating the receptor without the need for proteolytic cleavage[1]. This activation leads to various cellular responses, most notably platelet aggregation[1].
Troubleshooting Guides
Issue 1: No or weak response to the PAR-1 (1-6) peptide.
-
Possible Cause 1: Suboptimal Peptide Concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal concentration for your specific cell type and assay.
-
-
Possible Cause 2: Peptide Degradation.
-
Solution: Ensure the peptide has been stored correctly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial of peptide.
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Confirm that your cell line expresses PAR-1 at sufficient levels. This can be verified by techniques such as qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 4: Incorrect Assay Conditions.
-
Solution: Review your experimental protocol, including buffer composition, pH, and incubation times, to ensure they are optimal for your assay and cell type.
-
Issue 2: High background or inconsistent results.
-
Possible Cause 1: Peptide Solubility Issues.
-
Possible Cause 2: Contaminants in the Peptide Preparation.
-
Solution: Trifluoroacetic acid (TFA) is often present as a counter-ion from peptide synthesis and can affect cell viability and experimental outcomes[4]. If you suspect TFA interference, consider obtaining the peptide with TFA removal service or using a different salt form.
-
-
Possible Cause 3: Batch-to-Batch Variability.
-
Solution: If you are using a new batch of peptide, it is advisable to re-run a dose-response curve to confirm its activity is consistent with previous batches. Always note the lot number of the peptide used in your experiments.
-
Issue 3: Potential for off-target effects.
-
Possible Cause: High Peptide Concentration.
-
Solution: While PAR-1 (1-6) is a selective agonist for PAR-1, very high concentrations may lead to non-specific effects[2]. Use the lowest effective concentration determined from your dose-response curve to minimize the risk of off-target activity. Consider using a PAR-1 antagonist in a control experiment to confirm that the observed effects are mediated through PAR-1.
-
Experimental Protocols & Visualizations
PAR-1 Signaling Pathway
The PAR-1 (1-6) peptide activates the Gq alpha subunit of the G protein, leading to the activation of Phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG, resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), which in turn triggers downstream cellular responses like platelet aggregation.
Caption: PAR-1 (1-6) peptide signaling cascade.
Experimental Workflow: Dose-Response Analysis
This workflow outlines the key steps for determining the optimal concentration of PAR-1 (1-6) peptide for a cell-based assay.
Caption: Workflow for optimizing peptide concentration.
Detailed Protocol: In Vitro Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Peptide Preparation:
-
Prepare a stock solution of PAR-1 (1-6) peptide (e.g., 1 mM) in sterile water or PBS.
-
Perform serial dilutions of the peptide stock solution in the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to a cuvette with a stir bar in a platelet aggregometer.
-
Establish a baseline reading of light transmittance.
-
Add a small volume of the PAR-1 (1-6) peptide dilution to the PRP and immediately start recording the change in light transmittance over time (typically 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.
-
Include a vehicle control (buffer without peptide) in your experiment.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each peptide concentration.
-
Plot the aggregation percentage against the log of the peptide concentration to generate a dose-response curve and calculate the EC50.
-
References
Troubleshooting SFFLRN peptide solubility issues
Technical Support Center: SFFLRN Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SFFLRN peptide.
Frequently Asked Questions (FAQs)
Q1: What is the SFFLRN peptide and what are its physicochemical properties?
A1: The SFFLRN peptide, with the sequence Ser-Phe-Phe-Leu-Arg-Asn, is a synthetic hexapeptide that acts as an agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4] It mimics the tethered ligand sequence generated upon proteolytic cleavage of PAR1 by thrombin.[5][6] Understanding its properties is crucial for proper handling and use in experiments.
Physicochemical Properties of SFFLRN Peptide
| Property | Value | Reference |
| Sequence | Ser-Phe-Phe-Leu-Arg-Asn (SFLLRN) | [3] |
| Molecular Formula | C34H56N10O9 | [3] |
| Molecular Weight | 748.87 g/mol | [3] |
| Amino Acid Composition | Hydrophobic residues: Phe, Leu (50%) | [7] |
| Calculated Net Charge at pH 7 | +1 (Basic) | [7][8][9] |
Note: The net charge is calculated by assigning +1 to the basic residue Arginine (R) and the N-terminal amine, and -1 to the C-terminal carboxyl group. The final charge can be influenced by modifications like C-terminal amidation (SFFLRN-NH2).
Q2: I'm having trouble dissolving my lyophilized SFFLRN peptide. What is the recommended procedure?
A2: Difficulty in dissolving lyophilized peptides is a common issue, often due to their hydrophobic nature and tendency to aggregate.[7][10] The SFFLRN peptide contains 50% hydrophobic residues, which can make it poorly soluble in aqueous solutions alone.[7]
Here is a recommended step-by-step procedure for dissolving SFFLRN peptide:
-
Preparation: Before opening, centrifuge the vial to pellet all the lyophilized powder.[7] Allow the vial to warm to room temperature.[7] It is highly recommended to test the solubility on a small aliquot first.[7][9][11]
-
Initial Solvent Selection:
-
Handling Hydrophobicity:
-
If the peptide remains insoluble due to its high hydrophobicity, a small amount of an organic solvent is necessary.[7][13][14]
-
First, dissolve the peptide completely in a minimal amount of Dimethyl sulfoxide (DMSO).[11][12][15]
-
Then, slowly add the aqueous buffer (e.g., PBS) to the desired final concentration while vortexing.[13][16] If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that mixed solvent system.[14]
-
-
Aids to Dissolution:
-
Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[7][13][14] It is best to sonicate in short bursts on ice to prevent heating and potential peptide degradation.[7]
-
Vortexing: Gently vortex the solution after adding the solvent.
-
Gentle Warming: In some cases, gentle warming can aid solubility, but this should be done with caution to avoid peptide degradation.[7][14]
-
Troubleshooting Guide
Problem 1: The SFFLRN peptide solution is cloudy or has visible precipitates.
Cause: This indicates that the peptide is not fully dissolved and may be aggregated.[10][17][18][19] This can be due to using an inappropriate solvent, the pH of the solution being close to the peptide's isoelectric point, or the concentration exceeding its solubility limit.[20][21]
Solutions:
| Solution | Detailed Protocol |
| pH Adjustment | Since SFFLRN is a basic peptide, its solubility is generally better in acidic conditions.[12][13] If you are using a neutral buffer, try lowering the pH with a small amount of 10% acetic acid or 0.1% TFA.[7][12] |
| Use of Organic Solvents | For highly hydrophobic peptides, dissolving in a small amount of an organic solvent first is often necessary.[7][13][14] Use DMSO to initially dissolve the peptide, then slowly dilute with your aqueous buffer.[11][12][15] |
| Sonication | Place the vial in a sonicator bath for short intervals (e.g., 3 bursts of 10 seconds), keeping the sample on ice in between to prevent overheating.[7] |
| Denaturing Agents (Last Resort) | If other methods fail, denaturing agents like 6M Guanidine-HCl or 8M Urea can be used to dissolve aggregated peptides.[9] Note that these will denature your peptide and may interfere with biological assays. |
Caption: SFFLRN peptide activation of the PAR1 signaling pathway.
References
- 1. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biobasic.com [biobasic.com]
- 9. genscript.com [genscript.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. lifetein.com [lifetein.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lifetein.com [lifetein.com]
- 17. mdpi.com [mdpi.com]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. researchgate.net [researchgate.net]
- 20. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
PAR-1 (1-6) peptide stability in cell culture media
Welcome to the technical support center for the PAR-1 (1-6) activating peptide (Sequence: SFLLRN). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use and stability of this peptide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PAR-1 (1-6) peptide and how does it work?
The PAR-1 (1-6) peptide, commonly known by its sequence SFLLRN-NH₂, is a synthetic hexapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] It mimics the "tethered ligand" that is unmasked when the native PAR-1 receptor is cleaved by the protease thrombin.[1][2] By binding to the receptor, the SFLLRN peptide activates PAR-1 and initiates its downstream signaling cascades, bypassing the need for proteolytic cleavage.[1] This makes it an invaluable tool for studying PAR-1 signaling in various cellular processes.
Q2: My cells are not responding to the PAR-1 (1-6) peptide. What are the possible causes?
Several factors could lead to a lack of cellular response:
-
Peptide Degradation: The peptide may be degrading rapidly in your cell culture medium, especially if it contains serum.
-
Low Receptor Expression: The cell type you are using may not express sufficient levels of PAR-1 on its surface.
-
Incorrect Peptide Concentration: The concentration of the peptide may be too low to elicit a response. Effective concentrations can vary between cell types.
-
Receptor Desensitization: Prolonged exposure to the peptide or prior activation by proteases (e.g., thrombin in serum) can lead to receptor desensitization and internalization.[3]
-
Peptide Quality Issues: Problems with peptide synthesis, storage, or handling can lead to a loss of activity.
Q3: How stable is the PAR-1 (1-6) peptide in my cell culture medium?
The stability of the PAR-1 (1-6) peptide is highly dependent on the experimental conditions, particularly the presence and concentration of serum.
-
In Serum-Free Media: The peptide is relatively stable, but stability can be affected by proteases secreted by the cells themselves.
-
In Serum-Containing Media: Fetal Bovine Serum (FBS) contains a complex mixture of proteases (including aminopeptidases and endopeptidases) that can rapidly degrade peptides, especially short ones with an unprotected N-terminus like SFLLRN.[4][5] The half-life can be significantly shortened, potentially to a few hours or less.
Q4: Should I add the peptide once or replenish it during my experiment?
For long-term experiments (over a few hours), it is highly recommended to replenish the PAR-1 (1-6) peptide with each media change. Due to enzymatic degradation, the effective concentration of the peptide will likely decrease over time. For continuous stimulation, fresh peptide should be included in the fresh media.
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Response
This is the most common issue and is often linked to peptide instability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide instability.
Issue 2: High Background Signal or Spontaneous Cell Activation
Possible Cause: Components in the Fetal Bovine Serum (FBS), such as active thrombin, may be activating PAR-1 independently of the added peptide.
Solutions:
-
Use Heat-Inactivated FBS: Heating FBS to 56°C for 30 minutes denatures many proteases and growth factors, including thrombin, reducing background activation.
-
Reduce Serum Concentration: Lowering the FBS percentage can decrease the concentration of activating factors.
-
Serum Starvation: For short-term assays, serum-starving the cells for several hours before adding the peptide can reduce background signaling and enhance the specific response.
Quantitative Data Summary
Table 1: Factors Influencing PAR-1 (1-6) Peptide Stability
| Condition | Key Factors | Expected Stability | Rationale |
| Serum-Free Medium | Cell-secreted proteases (e.g., MMPs), pH, Temperature | Medium to High | The primary source of degradation is proteases from the cells themselves, which varies by cell type and density. |
| Medium + 10% FBS | High concentration of serum endo- and exopeptidases | Low | Serum contains numerous proteases that rapidly cleave short, unprotected peptides.[4][5] |
| Medium + 10% Heat-Inactivated FBS | Reduced activity of heat-labile proteases | Low to Medium | Heat inactivation reduces but does not eliminate all proteolytic activity. Stability is improved but degradation still occurs. |
| Medium + 10% FBS + Protease Inhibitors | Inhibition of specific protease classes | Medium to High | A suitable inhibitor cocktail can significantly reduce degradation by targeting the major protease classes found in serum. |
| Peptide Modification (e.g., N-terminal acetylation) | Blocks cleavage by aminopeptidases | High | Modifying the N-terminus prevents degradation by exopeptidases, a major pathway for instability. |
Key Experimental Protocols
Protocol 1: Assessing Peptide Stability in Cell Culture Media
This protocol allows you to determine the stability of the PAR-1 (1-6) peptide under your specific experimental conditions using HPLC or LC-MS.
Materials:
-
PAR-1 (1-6) peptide (SFLLRN)
-
Your cell culture medium (e.g., DMEM) with desired supplements (e.g., 10% FBS)
-
Conditioned medium (medium in which your cells have been cultured for 24-48 hours)
-
Incubator (37°C, 5% CO₂)
-
Precipitating Agent (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Microcentrifuge tubes
-
HPLC or LC-MS system with a C18 column
Workflow Diagram
Caption: Workflow for peptide stability assay.
Procedure:
-
Prepare Peptide Stock: Prepare a concentrated stock solution of the PAR-1 (1-6) peptide in a suitable sterile solvent (e.g., sterile water or DMSO).
-
Spike Medium: Dilute the peptide stock into your test medium (e.g., DMEM + 10% FBS) to a final concentration of 10-20 µM.
-
Incubation: Aliquot the peptide-containing medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). Place the tubes in a 37°C incubator.
-
Sample Collection:
-
Time 0: Immediately take the first tube and stop the reaction by adding 2-3 volumes of cold precipitating agent (e.g., for 100 µL of medium, add 200 µL of acetonitrile/TFA). Vortex vigorously and place on ice. This sample represents 100% intact peptide.
-
Subsequent Time Points: At each designated time point, remove a tube from the incubator and immediately stop the reaction as described above.
-
-
Protein Precipitation: Centrifuge all samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.
-
Data Interpretation: Quantify the peak area corresponding to the intact PAR-1 (1-6) peptide at each time point. Calculate the percentage of peptide remaining relative to the time 0 sample to determine the degradation rate and half-life.
Table 2: Common Protease Inhibitors for Cell Culture
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| Aprotinin | Serine Proteases (e.g., Trypsin, Thrombin) | 1-2 µg/mL | Effective against many common serum proteases. |
| Leupeptin | Serine & Cysteine Proteases | 1-10 µM | Broad-spectrum inhibitor, often used in cocktails. |
| Pepstatin A | Aspartic Proteases (e.g., Pepsin) | 1 µM | Useful if aspartic proteases are suspected. |
| EDTA | Metalloproteases | 1-5 mM | Chelates the metal ions required for metalloprotease activity. |
| Broad-Spectrum Cocktails | Multiple Classes | Varies by manufacturer | The most convenient option. Ensures inhibition of a wide range of proteases. |
PAR-1 Signaling Pathway
Activation of PAR-1 by the SFLLRN peptide leads to the coupling of multiple G-protein families, resulting in diverse downstream cellular effects.
Caption: Simplified PAR-1 signaling pathway upon agonist peptide activation.
References
Technical Support Center: Preventing SFFLRN Peptide Degradation in Solution
Welcome to the technical support center for the SFFLRN peptide. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to address challenges related to the degradation of the SFFLRN peptide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the SFFLRN peptide and why is its stability a concern?
A1: The SFFLRN peptide (Ser-Phe-Leu-Leu-Arg-Asn) is a synthetic hexapeptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR1). It mimics the "tethered ligand" that is unmasked after proteolytic cleavage of the native receptor by proteases like thrombin.[1][2] Its stability is a critical concern because degradation in solution can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. The peptide's susceptibility to cleavage, particularly at the arginine residue, makes it vulnerable to various proteases present in experimental systems.[3][4]
Q2: What are the primary causes of SFFLRN peptide degradation in solution?
A2: The primary cause of SFFLRN degradation is proteolytic cleavage by enzymes. Given its amino acid sequence, which includes an arginine (Arg) residue, it is particularly susceptible to serine proteases like trypsin and thrombin, which cleave at the C-terminal side of arginine or lysine residues.[3][5] Additionally, a trypsin-like protease found on platelets can also contribute to its cleavage.[1] Other general peptide degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds due to the presence of water, which can be accelerated at extreme pH values.
-
Oxidation: The phenylalanine (Phe) residue can be susceptible to oxidation, although this is less common than proteolytic degradation.
-
Deamidation: The asparagine (Asn) residue at the C-terminus can undergo deamidation.
Q3: How should I store my lyophilized and reconstituted SFFLRN peptide to ensure maximum stability?
A3: Proper storage is crucial for maintaining the integrity of your SFFLRN peptide.
| Peptide Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Reconstituted Solution | -20°C or -80°C | Short-term (weeks to months) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use a sterile, slightly acidic buffer (pH 5-6) for reconstitution if compatible with your experiment. |
Q4: My SFFLRN peptide seems to be losing activity in my cell culture experiments. What could be the cause and how can I fix it?
A4: Loss of activity in cell culture is most likely due to enzymatic degradation by proteases present in the serum (e.g., fetal bovine serum, FBS) or secreted by the cells themselves. To address this, consider the following:
-
Reduce Serum Concentration: If your experiment allows, reduce the percentage of serum in your culture medium.
-
Use Serum-Free Medium: If possible, switch to a serum-free medium for the duration of the peptide treatment.
-
Add Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail immediately before adding the SFFLRN peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Peptide degradation leading to reduced active concentration. | 1. Prepare fresh SFFLRN solutions for each experiment. 2. Add a protease inhibitor cocktail to your experimental buffer or medium. 3. Perform a stability test to determine the half-life of SFFLRN in your specific experimental conditions (see Experimental Protocols). |
| Complete loss of peptide activity. | 1. Improper storage of the peptide. 2. High concentration of proteases in the experimental system. 3. Incorrect peptide concentration calculation. | 1. Review storage conditions and ensure they align with the recommendations. 2. Increase the concentration of the protease inhibitor cocktail or try a different formulation. 3. Verify the concentration of your stock solution. |
| Variability between experimental replicates. | Inconsistent levels of protease activity or differential degradation over time. | 1. Standardize the preparation of all solutions and the timing of peptide addition. 2. Ensure uniform mixing of protease inhibitors in the medium. 3. Minimize the incubation time of the peptide in protease-containing solutions if possible. |
Data on Peptide Stability
While specific quantitative data for the SFFLRN peptide is limited in the literature, the following table provides a general overview of peptide half-life in different biological fluids, which can serve as a reference. The stability of SFFLRN is expected to be within these ranges and is highly dependent on the specific proteases present.
| Peptide/Analog | Matrix | Half-life | Reference |
| Various therapeutic peptides | Fresh mouse blood | Generally more stable than in serum or plasma | [6] |
| Model Peptide 1 | Human Blood Plasma | ~43.5 hours | [7] |
| Model Peptide 2 | Human Blood Plasma | ~3.2 hours | [7] |
| Model Peptide 3 | HEK-293 Cell Supernatant | ~57.1 hours | [7] |
| Model Peptide 4 | Calu-3 Cell Supernatant | ~14.8 hours | [7] |
Experimental Protocols
Protocol 1: Assessing SFFLRN Peptide Stability by HPLC
This protocol allows for the quantitative analysis of SFFLRN degradation over time in a specific solution (e.g., cell culture medium with 10% FBS).
Materials:
-
SFFLRN peptide
-
Experimental solution (e.g., DMEM with 10% FBS)
-
Protease inhibitor cocktail (optional, for control group)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare SFFLRN Stock Solution: Dissolve lyophilized SFFLRN in sterile, nuclease-free water to a concentration of 1 mM. Aliquot and store at -80°C.
-
Incubation:
-
Prepare your experimental solution (e.g., DMEM + 10% FBS).
-
Spike the solution with the SFFLRN stock to a final concentration of 100 µM.
-
(Optional) Prepare a parallel sample with a protease inhibitor cocktail added according to the manufacturer's instructions.
-
Incubate the samples at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" sample should be processed immediately after adding the peptide.
-
Sample Quenching: To stop enzymatic degradation, add TFA to each aliquot to a final concentration of 1%.
-
Sample Preparation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with a mobile phase of 95% Water/0.1% TFA and 5% ACN/0.1% TFA.
-
Inject the supernatant.
-
Elute the peptide using a gradient of increasing ACN concentration.
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact SFFLRN peptide based on its retention time from the 0-hour sample.
-
Quantify the peak area at each time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Identification of SFFLRN Cleavage Products by LC-MS
This protocol is for identifying the specific fragments generated from the degradation of the SFFLRN peptide.
Materials:
-
Follow the incubation and sample preparation steps from Protocol 1.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
LC Separation: Separate the peptide fragments in the prepared samples using a liquid chromatography system, typically with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Analyze the eluting peptides using a mass spectrometer in positive ion mode.
-
Perform a full scan to identify the mass-to-charge ratio (m/z) of the parent ions.
-
Perform tandem mass spectrometry (MS/MS) on the detected parent ions to obtain fragmentation patterns.
-
-
Data Analysis:
-
Compare the m/z values of the detected ions to the theoretical masses of potential SFFLRN fragments. The primary expected cleavage is at the C-terminal side of the Arginine residue.
-
Analyze the MS/MS fragmentation patterns to confirm the amino acid sequence of the degradation products.
-
Diagrams
References
- 1. A trypsin-like platelet protease propagates protease-activated receptor-1 cleavage and platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Fragmentation of protein using trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Thrombin Factor IIa [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. PMSF - Wikipedia [en.wikipedia.org]
Technical Support Center: SFFLRN Peptide Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response experiments using the SFFLRN peptide, a selective agonist of Protease-Activated Receptor 1 (PAR1).
Frequently Asked Questions (FAQs)
Q1: What is the SFFLRN peptide and what is its mechanism of action?
A1: The SFFLRN peptide is a synthetic hexapeptide (Ser-Phe-Phe-Leu-Arg-Asn) that acts as a potent and selective agonist for Protease-Activated Receptor 1 (PAR1). It mimics the "tethered ligand" that is unmasked following the cleavage of the N-terminal domain of the PAR1 receptor by the enzyme thrombin. By binding to the same site as the native tethered ligand, the SFFLRN peptide activates the receptor and initiates downstream signaling cascades.
Q2: What are the typical downstream signaling pathways activated by SFFLRN?
A2: Activation of PAR1 by the SFFLRN peptide typically leads to the activation of heterotrimeric G proteins, primarily Gαq/11 and Gα12/13. This can trigger a range of intracellular signaling events, including:
-
Phospholipase C (PLC) activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular calcium mobilization: IP3-mediated release of calcium from the endoplasmic reticulum.
-
Protein Kinase C (PKC) activation: Stimulated by DAG and calcium.
-
RhoA activation: Mediated by Gα12/13, influencing cytoskeletal dynamics.
-
Mitogen-Activated Protein Kinase (MAPK) pathway activation: Including ERK1/2.
-
Inhibition of adenylyl cyclase: Leading to decreased cyclic AMP (cAMP) levels.
Q3: How should I dissolve and store the SFFLRN peptide?
A3: For optimal performance and longevity, proper handling and storage of the SFFLRN peptide are crucial.
-
Dissolving: It is recommended to first dissolve the lyophilized peptide in sterile, nuclease-free water to create a concentrated stock solution.[1][2] If solubility is an issue, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.[1][2]
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C for long-term stability.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] For short-term storage, a solution can be kept at 4°C for a few days.[3]
Q4: What is a typical EC50 value for the SFFLRN peptide?
A4: The half-maximal effective concentration (EC50) of the SFFLRN peptide can vary significantly depending on the cell type, the specific assay used, and experimental conditions. Below is a table summarizing some reported EC50 values.
Data Presentation: SFFLRN Peptide EC50 Values
| Cell Type | Assay | Reported EC50 |
| Human Platelets | Aggregation | ~0.8 µM |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Calcium Mobilization | 1-10 µM |
| Human Astrocytoma Cells | Calcium Mobilization | ~2 µM |
| Rat Aorta Smooth Muscle Cells | Contraction | ~5 µM |
| Chinese Hamster Ovary (CHO) cells (expressing human PAR1) | Calcium Mobilization | 0.1-1 µM |
Note: These values are approximate and should be used as a reference. It is essential to determine the EC50 empirically for your specific experimental system.
Troubleshooting Guides
This section addresses common issues encountered during SFFLRN peptide dose-response experiments.
Problem 1: High variability or poor reproducibility in dose-response curves.
| Possible Cause | Troubleshooting Step |
| Peptide degradation | Ensure proper storage of lyophilized peptide and stock solutions (aliquoted, at -20°C or -80°C). Avoid repeated freeze-thaw cycles.[2][3] |
| Inaccurate peptide concentration | Confirm the net peptide content of your lyophilized powder. Use accurate weighing and dilution techniques. |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
| Assay conditions | Standardize all assay parameters, including incubation times, temperatures, and buffer compositions. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions. |
Problem 2: No response or a very weak response to SFFLRN peptide.
| Possible Cause | Troubleshooting Step |
| Low PAR1 expression | Verify the expression of functional PAR1 on your cells of interest using techniques like flow cytometry, western blotting, or qPCR. |
| Receptor desensitization | Minimize pre-incubation times with the peptide. Consider using a kinetic assay to capture the initial, transient response. |
| Peptide inactivity | Test a fresh aliquot of the peptide. If possible, verify its activity on a positive control cell line known to respond to SFFLRN. |
| Suboptimal assay readout | Ensure the chosen assay (e.g., calcium mobilization, cAMP measurement) is appropriate for detecting PAR1 activation in your cell type. |
| Incorrect buffer composition | Check that the assay buffer has the correct pH and ionic strength for optimal receptor function. |
Problem 3: The dose-response curve does not reach a clear plateau (non-sigmoidal shape).
| Possible Cause | Troubleshooting Step |
| Peptide solubility issues at high concentrations | Visually inspect the highest concentration wells for precipitation. Consider using a different solvent or a lower maximum concentration. |
| Cell toxicity at high concentrations | Perform a cell viability assay in parallel with your dose-response experiment to check for cytotoxic effects of the peptide at high concentrations. |
| Off-target effects | High concentrations of the peptide may lead to non-specific effects. Investigate the use of a PAR1 antagonist to confirm the specificity of the response. |
| Insufficient concentration range | Extend the range of peptide concentrations tested, both higher and lower, to ensure you capture the full sigmoidal curve. |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay for SFFLRN Peptide
This protocol describes a common method for measuring PAR1 activation by monitoring intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
SFFLRN peptide
-
Cells expressing PAR1 (e.g., HUVECs, CHO-PAR1)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Methodology:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of 100 µL of HBSS in each well.
-
Peptide Preparation: Prepare a series of SFFLRN peptide dilutions (e.g., from 100 µM to 1 nM) in HBSS. It is recommended to prepare these at 2X the final desired concentration.
-
Calcium Measurement:
-
Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's automatic injector, add 100 µL of the 2X SFFLRN peptide dilutions to the corresponding wells.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after peptide addition.
-
Normalize the data by expressing the response as a percentage of the maximal response.
-
Plot the normalized response against the logarithm of the SFFLRN peptide concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
-
Mandatory Visualizations
SFFLRN-Induced PAR1 Signaling Pathway
Caption: SFFLRN peptide activates PAR1, leading to G-protein mediated signaling cascades.
Experimental Workflow for SFFLRN Dose-Response Curve Generation
Caption: Workflow for determining the EC50 of SFFLRN peptide using a calcium mobilization assay.
References
Technical Support Center: In Vivo Experiments with PAR-1 (1-6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their in vivo experiments involving Protease-Activated Receptor 1 (PAR-1), specifically focusing on the N-terminal hexapeptide sequence (1-6).
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo PAR-1 experiments, offering potential causes and solutions to enhance reproducibility and data quality.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why am I observing high variability in the response to my PAR-1 agonist (e.g., TFLLR-NH₂) injection? | 1. Animal-to-Animal Variation: Differences in age, weight, sex, and genetic background can significantly impact physiological responses.[1][2] 2. Injection Technique: Inconsistent administration route (e.g., subcutaneous vs. intravenous), volume, or speed of injection can lead to variable drug exposure. 3. Agonist Stability: The peptide agonist may degrade if not handled and stored properly. 4. Anesthesia: The type and depth of anesthesia can influence cardiovascular and inflammatory responses. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Acclimatize animals to the facility before the experiment. Randomize animals into treatment groups.[1] 2. Refine Injection Protocol: Ensure consistent and accurate administration. For intravenous injections, use a consistent tail vein injection technique.[3] Train all personnel on the same standardized procedure. 3. Proper Agonist Handling: Prepare fresh agonist solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. 4. Consistent Anesthesia Protocol: Use a consistent anesthetic agent, dose, and monitoring to ensure a stable plane of anesthesia throughout the experiment. |
| My PAR-1 antagonist (e.g., Vorapaxar) shows inconsistent efficacy in reducing thrombosis in my animal model. | 1. Species-Specific PAR-1 Expression: Mice, unlike humans, do not express PAR-1 on their platelets, which primarily use PAR-3 and PAR-4 for thrombin-induced activation.[4] This is a critical consideration in thrombosis models. 2. Pharmacokinetics of the Antagonist: The route of administration, dose, and formulation can lead to variable plasma concentrations and target engagement. 3. Off-Target Effects: High concentrations of the antagonist may lead to non-specific effects, contributing to variability.[5] 4. Interaction with Other Medications: Co-administration of other drugs, such as antiplatelet agents, can influence the observed effect.[6] | 1. Appropriate Animal Model Selection: For platelet-focused studies, consider using species that express PAR-1 on platelets, such as guinea pigs or non-human primates, or use transgenic mice expressing human PAR-1.[4] For other PAR-1-mediated effects (e.g., on endothelial cells), rodents may still be appropriate. 2. Optimize Dosing Regimen: Conduct pilot studies to determine the optimal dose and administration route to achieve consistent plasma levels and PAR-1 inhibition.[7] Consider using a loading dose followed by maintenance doses for antagonists with long half-lives.[8] 3. Dose-Response Studies: Perform dose-response studies to identify a concentration that provides maximal PAR-1 inhibition with minimal off-target effects. 4. Document All Co-administered Substances: Be aware of potential drug-drug interactions and maintain consistency in the administration of all substances. |
| I am seeing unexpected inflammatory responses or changes in vascular permeability that are not consistent across my experimental groups. | 1. Biased Agonism: Different proteases can cleave PAR-1 at different sites, leading to "biased agonism" where distinct downstream signaling pathways are activated.[1][9][10][11] For example, thrombin and activated protein C (APC) can elicit different cellular responses through PAR-1.[1][9][10][11] 2. Endothelial vs. Platelet PAR-1 Activation: The observed effect may depend on the primary cell type where PAR-1 is being activated. Endothelial PAR-1 activation can lead to changes in vascular permeability and inflammation.[12] 3. Anesthesia-Induced Inflammation: Some anesthetics can induce inflammatory responses, confounding the experimental results. | 1. Use Specific Agonists/Antagonists: Utilize well-characterized, specific PAR-1 agonists (e.g., TFLLR-NH₂) and antagonists to target the canonical thrombin activation pathway. Be aware of the potential for other endogenous proteases to activate PAR-1 in your model. 2. Characterize Cellular Responses: Use cell-specific markers or knockout models to dissect the contribution of different cell types to the overall in vivo response. 3. Choose Anesthetic Carefully: Select an anesthetic with minimal impact on inflammatory pathways for your specific model. |
| How can I minimize variability in my ex vivo analysis of PAR-1 activation (e.g., platelet aggregation assays)? | 1. Blood Collection Technique: Variability in blood collection (e.g., time to anticoagulation, shear stress during collection) can pre-activate platelets. 2. Anticoagulant Choice: The type of anticoagulant used can affect platelet function. 3. Time Between Blood Collection and Assay: Platelet reactivity can change over time after blood collection. 4. Agonist Concentration: The concentration of the PAR-1 agonist used can influence the degree of platelet aggregation.[1] | 1. Standardize Blood Collection: Use a consistent, clean venipuncture technique with a large-bore needle to minimize shear stress. Immediately and gently mix the blood with the anticoagulant. 2. Consistent Anticoagulant: Use the same anticoagulant (e.g., citrate) at a consistent concentration for all samples. 3. Standardize Assay Timing: Perform platelet aggregation assays within a consistent and short timeframe after blood collection. 4. Use a Saturating Agonist Concentration: In your assay, use a concentration of the PAR-1 agonist that elicits a maximal response to minimize variability due to slight differences in agonist potency or platelet sensitivity. |
Frequently Asked Questions (FAQs)
Here are some answers to common questions about in vivo PAR-1 experiments.
| Question | Answer |
| What is the most common PAR-1 agonist used in in vivo studies? | The synthetic hexapeptide TFLLR-NH₂ is widely used as a selective PAR-1 agonist. It mimics the "tethered ligand" that is unmasked upon thrombin cleavage of the receptor.[3][13][14] |
| What are the key downstream signaling pathways of PAR-1 activation? | PAR-1 activation can trigger multiple G-protein signaling cascades, including Gαq/11 , Gα12/13 , and Gαi . These pathways can lead to the activation of phospholipase C (PLC), RhoGEFs, and inhibition of adenylyl cyclase, respectively. Downstream effectors include MAPK and PI3K signaling pathways.[5][14][15][16][17] |
| Are there species differences to consider when studying PAR-1? | Yes, significant species differences exist. For example, human platelets express both PAR-1 and PAR-4 , while mouse platelets primarily use PAR-3 and PAR-4 for thrombin-induced activation.[4][18][19][20] This is a critical consideration for thrombosis models. |
| What is "biased agonism" in the context of PAR-1? | Biased agonism refers to the ability of different proteases to cleave PAR-1 at different sites, exposing distinct tethered ligands. This can lead to the preferential activation of certain downstream signaling pathways over others, resulting in different physiological outcomes. For instance, thrombin and activated protein C (APC) are both PAR-1 agonists but can elicit opposing effects on endothelial barrier function.[1][9][10][11] |
| How can I measure PAR-1 activation in vivo? | Direct measurement of PAR-1 activation in vivo is challenging. Instead, researchers typically measure downstream functional consequences of PAR-1 activation. These can include: - Thrombosis models: Measuring the time to vessel occlusion or thrombus size.[7][19] - Vascular permeability assays: Quantifying the extravasation of a dye, such as Evans blue.[2][21][22][23] - Inflammatory responses: Measuring cytokine levels, immune cell infiltration, or edema.[24] |
| What is the mechanism of action of Vorapaxar? | Vorapaxar is a reversible, competitive antagonist of PAR-1 . It has a long half-life, making it effectively irreversible in its duration of action. It blocks the binding of the tethered ligand to the receptor, thereby inhibiting thrombin-mediated platelet aggregation.[8][24][25][26][27] |
Quantitative Data from In Vivo PAR-1 Studies
The following tables summarize quantitative data from representative in vivo studies to aid in experimental design.
Table 1: In Vivo Efficacy of PAR-1 Agonist (TFLLR-NH₂) in Mice
| Endpoint | Animal Model | Agonist & Dose | Route of Administration | Result | Reference |
| Vascular Permeability | C57BL/6 Mice | TFLLR-NH₂ (3 µmol/kg) | Intravenous (tail vein) | 2-8 fold increase in Evans blue extravasation in various tissues. | [3][14] |
| Delayed-Type Hypersensitivity | C57BL/6 Mice | TFLLR-NH₂ | Intraperitoneal | Increased ear swelling (p=0.0279) and CD68 expression (p<0.0001). | [15][24] |
Table 2: In Vivo Efficacy of PAR-1 Antagonist (Vorapaxar) in Animal Models
| Endpoint | Animal Model | Antagonist & Dose | Route of Administration | Result | Reference |
| Pulmonary Fibrosis | C57BL/6 Mice | Vorapaxar (2.5, 5, 10 mg/kg/day) | - | Dose-dependent reduction in fibrosis. | [7] |
| Platelet Aggregation Inhibition | Healthy Human Subjects | Vorapaxar (40 mg loading dose, 2.5 mg/day maintenance) | Oral | >80% inhibition of TRAP-induced platelet aggregation. | [8] |
| Bleeding Time | Healthy Human Subjects | Vorapaxar (steady-state equivalent to 2.5 mg/day) | Oral | No significant prolongation of bleeding time compared to baseline. | [28] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments involving PAR-1.
Protocol 1: In Vivo Vascular Permeability Assay (Miles Assay)
This protocol is adapted from methods used to assess changes in vascular permeability following PAR-1 activation.[2][21][22][23]
Materials:
-
PAR-1 agonist (e.g., TFLLR-NH₂)
-
Evans Blue dye (0.5% solution in sterile PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Formamide
-
Spectrophotometer
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the mouse using a consistent protocol.
-
Agonist Administration: Inject the PAR-1 agonist at the desired concentration and route (e.g., intravenously via the tail vein). A control group should receive a vehicle injection.
-
Dye Injection: Immediately following agonist administration, inject 200 µL of 0.5% Evans Blue solution intravenously.
-
Circulation Time: Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Perfusion: Perfuse the animal transcardially with saline to remove intravascular dye.
-
Tissue Harvest: Dissect the tissues of interest (e.g., lung, skin).
-
Dye Extraction: Weigh the harvested tissues and incubate them in formamide (e.g., 500 µL) at 55°C for 24-48 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples to pellet tissue debris. Measure the absorbance of the supernatant at 610-620 nm. Use a standard curve of Evans Blue in formamide to quantify the amount of dye extravasated per milligram of tissue.
Protocol 2: In Vivo Thrombosis Model (Ferric Chloride-Induced)
This protocol is a common method to induce thrombosis and assess the efficacy of anti-thrombotic agents like PAR-1 antagonists.[19]
Materials:
-
PAR-1 antagonist (e.g., Vorapaxar) or vehicle
-
Anesthetic
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Surgical microscope
-
Doppler flow probe or intravital microscope
Procedure:
-
Animal Preparation and Antagonist Administration: Anesthetize the animal. Administer the PAR-1 antagonist or vehicle at the predetermined dose and time point before injury.
-
Surgical Exposure: Surgically expose the carotid artery or femoral artery.
-
Baseline Measurement: Measure baseline blood flow using a Doppler flow probe or visualize the vessel using intravital microscopy.
-
Vascular Injury: Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Thrombus Formation Monitoring: Remove the filter paper and continuously monitor blood flow or visualize thrombus formation.
-
Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion (cessation of blood flow) or the size of the thrombus at a specific time point.
Visualizations
PAR-1 Signaling Pathway
Caption: Canonical and biased signaling pathways of PAR-1 activation.
Experimental Workflow for Assessing PAR-1 Antagonist Efficacy
Caption: Workflow for in vivo evaluation of a PAR-1 antagonist.
References
- 1. PAR1 biased signaling is required for activated protein C in vivo benefits in sepsis and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorapaxar proven to be a promising candidate for pulmonary fibrosis by intervening in the PAR1/JAK2/STAT1/3 signaling pathway-an experimental in vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 11. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Vascular Permeability In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. go.drugbank.com [go.drugbank.com]
- 27. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
SFFLRN peptide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of the SFFLRN peptide. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the SFFLRN peptide and what is its primary mechanism of action?
The SFFLRN peptide (H-Ser-Phe-Phe-Leu-Arg-Asn-NH2) is a synthetic hexapeptide that functions as a potent and specific agonist of Protease-Activated Receptor 1 (PAR1).[1][2][3][4] It mimics the N-terminal sequence (SFLLRN) that is unmasked when PAR1 is proteolytically cleaved by enzymes like thrombin.[1][5] This "tethered ligand" then binds to the receptor to initiate downstream signaling.[1][5][6] The synthetic SFFLRN peptide activates PAR1 independently of receptor cleavage.[1]
ngcontent-ng-c4139270029="" class="ng-star-inserted">Important Note: The SFFLRN peptide is frequently misidentified as a PAR2 antagonist. This is incorrect. The well-known PAR2 antagonist has a similar but different sequence: FSLLRY-NH2 .[7][8][9][10] SFFLRN selectively activates PAR1 and does not have significant activity at PAR2 or PAR4.[11][12]
Q2: What is the proper way to store the lyophilized SFFLRN peptide?
For optimal stability, the lyophilized SFFLRN peptide should be stored desiccated, frozen, and protected from light.[13] The table below summarizes the recommended storage conditions.
Q3: How should I reconstitute the SFFLRN peptide?
The SFFLRN peptide is soluble in sterile water.[13] For most non-biological assays, high-purity water is sufficient. For cell-based experiments, use a sterile, buffered solution (e.g., PBS) at a pH between 5-7 to maintain stability.[6] If you encounter solubility issues with highly concentrated solutions, a small amount of an organic solvent like DMSO can be used as a first step, followed by dilution with the aqueous buffer.[2][10][14]
Q4: Once reconstituted, how should I store the SFFLRN peptide solution?
Peptide solutions are significantly less stable than their lyophilized form.[6] It is highly recommended to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][6] Store these aliquots frozen.
Q5: What are the main causes of peptide degradation?
Several factors can cause peptide degradation:
-
Repeated Freeze-Thaw Cycles: This is a primary cause of degradation for peptides in solution. Aliquoting is the best way to prevent this.
-
Improper pH: Storing peptide solutions at a pH greater than 8 should be avoided. An optimal pH range is generally 5-7.[4][6]
-
Oxidation: Although the SFFLRN sequence does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to air should be minimized.[15]
-
Bacterial Contamination: Always use sterile water or buffers for reconstitution, especially for cell culture experiments.[3]
Peptide Storage and Handling Summary
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-term Storage | -20°C to -80°C, desiccated and dark.[2][6][13] | -80°C is recommended for periods longer than a few weeks.[6][10] |
| Short-term Storage | Can be kept at 4°C or room temperature for days to weeks.[6] | 1-2 weeks at 4°C or 3-4 months at -20°C.[6] |
| Freeze-Thaw Cycles | N/A | Avoid. Prepare single-use aliquots before freezing.[4] |
Experimental Protocols & Workflows
Protocol: Reconstitution of SFFLRN Peptide
-
Equilibrate: Before opening, allow the vial of lyophilized SFFLRN peptide to warm to room temperature to prevent moisture condensation.[4]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of sterile, cold solvent (e.g., sterile water or PBS) to the vial. To minimize foaming, gently run the solvent down the side of the vial.
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide.[11] Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation.[3] If necessary, a brief sonication can aid dissolution.
-
Aliquoting: Once fully dissolved, immediately prepare single-use aliquots in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Diagram: General Experimental Workflow for Cell-Based Assays
Caption: Workflow for using SFFLRN in cell-based functional assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide won't dissolve | - Incorrect solvent.- Peptide concentration is too high.- Peptide has degraded due to improper storage. | - SFFLRN is water-soluble; confirm you are using an appropriate aqueous buffer.[13]- Try gentle warming (to 30-40°C) or brief sonication.- For very high concentrations, first dissolve in a minimal amount of DMSO, then slowly dilute with your aqueous buffer while mixing.[2][14][16] |
| Inconsistent or no biological activity | - Peptide has degraded (improper storage, multiple freeze-thaw cycles).- Incorrect peptide concentration due to weighing or reconstitution errors.- Inaccurate pharmacology (e.g., expecting PAR2 antagonism). | - Use a fresh aliquot from a properly stored stock.- Re-calculate and prepare a fresh stock solution.- Confirm that your experimental system expresses PAR1, as SFFLRN is a PAR1 agonist.[1][2] Check for PAR1 expression via qPCR or Western Blot. |
| Precipitate forms after adding to media | - Peptide solubility limit exceeded in the final buffer/media.- Interaction with components in serum-containing media. | - Ensure the final concentration of any organic solvent (like DMSO) is low (typically <0.5%) to avoid cytotoxicity and precipitation.[6]- Perform a solubility test in your specific cell culture media before the main experiment. |
PAR1 Signaling Pathway
Activation of PAR1 by the SFFLRN peptide primarily couples to Gαq and Gα12/13 proteins to initiate downstream signaling cascades. The diagram below illustrates the canonical Gαq pathway, which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Caption: SFFLRN activation of the PAR1-Gαq signaling cascade.
References
- 1. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Domino Effect Triggered by the Tethered Ligand of the Protease Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PAR-1 Agonist Peptides: SFFLRN vs. TFLLR-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic hexapeptide SFFLRN-NH2 and the pentapeptide TFLLR-NH2, both widely used as agonists for Protease-Activated Receptor 1 (PAR-1). This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to PAR-1 and its Synthetic Agonists
Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation.[1] It is activated by the serine protease thrombin, which cleaves the receptor's N-terminal domain to reveal a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling.[2] Synthetic peptides that mimic this tethered ligand sequence can directly activate PAR-1 without the need for proteolytic cleavage.
Among the most commonly used synthetic PAR-1 agonists are SFLLRN-NH2, which corresponds to the human PAR-1 tethered ligand sequence, and TFLLR-NH2, a potent and selective PAR-1 activating peptide.[3][4] While both peptides activate PAR-1, their nuanced differences in potency and potential for biased agonism can have significant implications for experimental outcomes.
Quantitative Comparison of Agonist Performance
The following tables summarize the available quantitative data on the potency and efficacy of SFFLRN-NH2 and TFLLR-NH2 in various functional assays. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
Table 1: Potency (EC50) of PAR-1 Agonist Peptides
| Agonist | Assay | Cell/Tissue Type | EC50 Value |
| SFFLRN-NH2 | Platelet Aggregation | Human Platelets | ~0.8 µM |
| TFLLR-NH2 | Intracellular Calcium ([Ca2+]i) Mobilization | Cultured Neurons | 1.9 µM[5] |
Table 2: Efficacy and Other Observations
| Agonist | Observation | Cell/Tissue Type | Notes |
| SFFLRN-NH2 | Caused moderate concentration-dependent relaxation | Guinea-pig lower esophageal sphincter strips | Efficacy was comparable to TFLLR-NH2 in this assay.[3] |
| TFLLR-NH2 | Produced a significant contractile response | Isolated human renal artery | The response was not significantly different from that of SFLLRN-NH2.[6] |
| TFLLR-NH2 | Induced a maximal increase in [Ca2+]i at 10 µM | Cultured Neurons | The peak increase was 196.5 ± 20.4 nM.[5][7] |
Signaling Pathways and Biased Agonism
Activation of PAR-1 by agonists can initiate multiple downstream signaling cascades through the coupling of different G proteins, primarily Gq/11, G12/13, and Gi/o. This can lead to a phenomenon known as "biased agonism," where different agonists stabilize distinct receptor conformations, preferentially activating certain signaling pathways over others.[8]
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).
-
G12/13 Pathway: Activation of RhoGEFs, leading to the activation of the small GTPase RhoA and subsequent regulation of the actin cytoskeleton, influencing cell shape and motility.
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The differing potencies of SFFLRN-NH2 and TFLLR-NH2 in platelet aggregation versus calcium mobilization assays suggest that these peptides may exhibit biased agonism at PAR-1. For instance, the higher potency of SFLLRN-NH2 in platelet aggregation could indicate a stronger activation of G12/13-mediated pathways, while the reported EC50 for TFLLR-NH2 in calcium mobilization points to its efficacy in activating the Gq/11 pathway.
Caption: PAR-1 Signaling Pathways Activated by Agonist Peptides.
Experimental Protocols
Detailed methodologies for key assays used to characterize PAR-1 agonists are provided below.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to PAR-1 agonist stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing PAR-1 (e.g., cultured neurons, endothelial cells, or a relevant cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
PAR-1 agonist peptides (SFFLRN-NH2, TFLLR-NH2)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye in HBS.
-
Remove the culture medium from the wells and wash once with HBS.
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Agonist Stimulation and Measurement:
-
Place the plate in the microplate reader and set the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of the PAR-1 agonist peptides to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in [Ca2+]i.
-
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca2+]i. Plot the peak fluorescence change against the agonist concentration to determine the EC50 value.
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to PAR-1 agonist stimulation using light transmission aggregometry.
Materials:
-
Freshly drawn human blood collected in sodium citrate anticoagulant
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
PAR-1 agonist peptides (SFFLRN-NH2, TFLLR-NH2)
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Allow the PRP to equilibrate for a few minutes.
-
Add the PAR-1 agonist peptide at the desired concentration to the PRP.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Dose-response curves can be generated to determine the EC50 for each agonist.
Caption: General Experimental Workflow for Comparing PAR-1 Agonists.
Conclusion
Both SFFLRN-NH2 and TFLLR-NH2 are effective agonists of PAR-1, capable of inducing canonical downstream signaling events such as intracellular calcium mobilization and platelet aggregation. The available data suggests that SFFLRN-NH2 may be a more potent agonist for platelet aggregation, while TFLLR-NH2 has a well-characterized potency for inducing calcium influx in neuronal cells.
The choice between these two peptides should be guided by the specific experimental context, including the cell or tissue type and the specific signaling pathway of interest. Researchers should be mindful of the potential for biased agonism and consider that the observed functional outcomes may not be solely dependent on the potency of the agonist but also on the specific downstream pathways it preferentially activates. For a definitive comparison, a head-to-head study in the same experimental system is recommended.
References
- 1. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased Signaling of Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PAR-1 Specificity: A Comparative Guide to Knockout Mice and Pharmacological Inhibitors
For researchers, scientists, and drug development professionals, rigorously confirming the specificity of therapeutic candidates targeting Protease-Activated Receptor 1 (PAR-1) is a critical step. This guide provides an objective comparison of two primary methodologies: the use of PAR-1 knockout mice and the application of specific pharmacological inhibitors. We present supporting experimental data, detailed protocols for key experiments, and visual aids to clarify complex pathways and workflows.
At a Glance: PAR-1 Knockout Mice vs. Pharmacological Inhibitors
| Feature | PAR-1 Knockout Mice | Pharmacological Inhibitors |
| Specificity | High; complete ablation of the target protein. | High, but potential for off-target effects. |
| Model System | In vivo; allows for systemic and long-term studies. | In vitro and in vivo; versatile for various experimental setups. |
| Development Time | Long; requires breeding and colony maintenance. | Short; readily available for immediate use. |
| Cost | High; associated with animal breeding and housing. | Moderate to high, depending on the inhibitor. |
| Compensatory Mechanisms | Potential for developmental compensation by other receptors. | Acute effects, less likely to induce long-term compensation. |
| Translational Relevance | Provides insights into the holistic role of the target in a living organism. | More directly models the action of a potential drug. |
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies utilizing PAR-1 knockout mice and pharmacological inhibitors to assess PAR-1 function and the specificity of its modulators.
Table 1: Effect of PAR-1 Ablation or Inhibition on Ischemic Stroke Outcomes in Mice
| Parameter | Wild-Type (WT) | PAR-1 Knockout (KO) | WT + PAR-1 Antagonist | Reference |
| Infarct Volume (mm³) | 178.9 ± 14.3 | 134.4 ± 13.3 | Reduced (qualitative) | [1] |
| Thrombin Activity (mU/ml) | 21.2 ± 1.0 | 17.2 ± 1.0 | Not Reported | [1] |
| Plasmin Activity (ng/µl) | 3.2 ± 0.6 | 1.6 ± 0.4 | Not Reported | [1] |
Table 2: Impact of PAR-1 Deletion on Experimentally Induced Liver Fibrosis
| Parameter | Wild-Type (WT) | PAR-1 Knockout (-/-) | PAR-1 Heterozygous (+/-) | Reference |
| Fibrosis Area (% decrease vs WT) | - | 56% | 36% | [2] |
| Activated Fibrogenic Cells Area (% decrease vs WT) | - | 79% | 64% | [2] |
Mandatory Visualization
PAR-1 Signaling Pathway
References
A Researcher's Guide to Control Experiments for SFFLRN Peptide in Cell-Based Assays
For researchers, scientists, and drug development professionals, establishing robust and reliable cell-based assays is paramount. When investigating the effects of the Protease-Activated Receptor 1 (PAR1) agonist peptide, SFFLRN, the inclusion of appropriate controls is not just a matter of good scientific practice; it is essential for the accurate interpretation of results. This guide provides a comprehensive comparison of control experiments for SFFLRN in common cell-based assays, supported by experimental data and detailed protocols.
The synthetic peptide SFFLRN acts as a potent activator of PAR1, mimicking the tethered ligand that is unmasked following proteolytic cleavage of the receptor by thrombin. Its use in cell-based assays allows for the specific investigation of PAR1-mediated signaling pathways, independent of the pleiotropic effects of thrombin. To ensure that the observed cellular responses are unequivocally due to PAR1 activation by SFFLRN, a well-designed set of controls is necessary.
Comparative Analysis of Controls in Key Cell-Based Assays
The efficacy of SFFLRN and its controls can be quantitatively assessed in a variety of cell-based assays. Below, we compare their performance in three commonly used assays: Calcium Mobilization, Platelet Aggregation, and Wound Healing.
Calcium Mobilization Assay
Activation of PAR1, a G-protein coupled receptor (GPCR), leads to the mobilization of intracellular calcium ([Ca2+]i). This response can be quantified using fluorescent calcium indicators.
| Treatment Group | Peptide Sequence | Concentration | EC50 / IC50 | Maximum Response (% of Positive Control) |
| Experimental | SFFLRN-NH2 | 10 µM | 1.9 µM[1] | ~100% |
| Positive Control | Thrombin | 10 nM | 23.9 mU/ml[1] | 100% |
| Negative Control | Scrambled Peptide (e.g., FSLLRY-NH2) | 10 µM | > 50 µM | < 5% |
| Vehicle Control | Assay Buffer | - | N/A | 0% |
Table 1: Comparative quantitative data for a calcium mobilization assay. EC50 values represent the concentration required to elicit a half-maximal response. Maximum response is normalized to the effect of the positive control, thrombin.
Platelet Aggregation Assay
SFFLRN is a potent inducer of platelet aggregation through PAR1 activation. The extent of aggregation can be measured by light transmission aggregometry.
| Treatment Group | Peptide Sequence | Concentration | Maximum Aggregation (%) |
| Experimental | SFFLRN | 7.5 µM | 58 ± 6%[2] |
| Positive Control | Thrombin | 0.5 U/mL | ~90-100% |
| Negative Control | Scrambled Peptide (e.g., LRSFNF) | 7.5 µM | < 10% |
| Vehicle Control | Saline | - | < 5% |
Table 2: Comparative quantitative data for a platelet aggregation assay. Values represent the maximal percentage of platelet aggregation observed.
Wound Healing (Scratch) Assay
PAR1 activation can promote cell migration, a key process in wound healing. This can be assessed in vitro using a scratch assay, where the closure of a "wound" in a cell monolayer is monitored over time.
| Treatment Group | Peptide Sequence/Agent | Concentration | Wound Closure (%) at 24h |
| Experimental | SFFLRN | 10 µM | ~60-70% |
| Positive Control | Fetal Bovine Serum (FBS) | 10% | ~90-100%[3] |
| Negative Control | Scrambled Peptide | 10 µM | ~15-25% |
| Vehicle Control | Serum-free media | - | ~10-20%[3] |
Table 3: Comparative quantitative data for a wound healing assay. Values represent the percentage of the initial scratch area that is closed after 24 hours of treatment.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: SFFLRN-induced PAR1 signaling pathway.
References
A Researcher's Guide to Scrambled Peptide Controls for PAR-1 (1-6) Experiments
In the study of Protease-Activated Receptor 1 (PAR-1), the use of specific activating peptides, such as TFLLRN-NH2, which corresponds to the tethered ligand sequence, is a cornerstone of in vitro and in vivo experimentation. To ensure the observed effects are genuinely due to PAR-1 activation and not non-specific peptide interactions, the inclusion of a well-characterized scrambled peptide control is critical. This guide provides a comparative overview of commonly used scrambled peptide controls for PAR-1 (1-6) experiments, supported by experimental data and detailed protocols.
Comparison of PAR-1 Agonist and Scrambled Control Peptides
The ideal scrambled peptide control should possess a similar amino acid composition and molecular weight to the active peptide but lack the specific sequence required for receptor activation. Two such peptides, FSLLR-NH2 and RNLLFT-NH2, have been utilized in the literature as negative controls for the PAR-1 agonist TFLLRN-NH2.
| Peptide Name | Sequence | Role | Key Characteristics | Commercially Available From |
| PAR-1 Agonist | TFLLRN-NH2 | PAR-1 Selective Agonist | Mimics the tethered ligand of PAR-1, leading to receptor activation and downstream signaling.[1][2] | MedchemExpress, Sigma-Aldrich, Abcepta, Elabscience |
| Scrambled Control 1 | FSLLR-NH2 | Negative Control | A scrambled version of the PAR-1 agonist peptide that does not activate the receptor.[1][3][4] It has been shown to not induce PAR-1-mediated neurogenic inflammation.[1] | Not explicitly found as a pre-synthesized stock item, but available through custom peptide synthesis services. |
| Scrambled Control 2 | RNLLFT-NH2 | Negative Control | A reverse sequence of the tethered ligand peptide that does not activate PAR-1. | Abcepta |
Quantitative Experimental Data
The efficacy of a scrambled peptide as a negative control is demonstrated by its lack of activity in functional assays where the agonist peptide elicits a clear response. The following table summarizes experimental data comparing the effects of the PAR-1 agonist TFLLRN-NH2 and its scrambled controls.
| Experiment | Model System | PAR-1 Agonist (TFLLRN-NH2) Effect | Scrambled Control (FSLLR-NH2) Effect | Reference |
| Plasma Extravasation | Wild-type mice | Stimulated Evans blue extravasation in various tissues, indicating increased vascular permeability.[1] | Did not stimulate extravasation of Evans blue above basal levels.[1] | --INVALID-LINK-- |
| Paw Edema | Rats | Induced significant paw edema.[4] | Caused some minor, non-neurogenically mediated edema, likely due to mast cell degranulation at high concentrations.[1][4] | --INVALID-LINK-- |
| Lower Esophageal Sphincter Relaxation | Guinea-pig | Caused marked concentration-dependent relaxation in carbachol-contracted strips.[3] | Did not cause any relaxation or contraction.[3] | --INVALID-LINK-- |
| Calcium Mobilization in Neurons | Cultured rat primary spinal afferent neurons | Stimulated concentration-dependent increases in intracellular calcium ([Ca2+]i) with an EC50 of 1.9 μM.[2] | Not reported in this study, but expected to have no effect on [Ca2+]i. | [TFLLR-NH2 |
Experimental Protocols
To aid in the design of robust experiments, detailed methodologies for key assays are provided below.
In Vivo Plasma Extravasation Assay
This protocol is adapted from studies investigating neurogenic inflammation induced by PAR-1 activation.[1]
-
Animal Model: Male Sprague-Dawley rats (175–250 g) or C57BL/6 mice (20–35 g).
-
Anesthesia: Anesthetize animals with an appropriate anesthetic (e.g., isoflurane).
-
Peptide Administration: Inject the PAR-1 agonist (e.g., TFLLR-NH2, 3 μmol/kg) or the scrambled control peptide (e.g., FSLLR-NH2, 3 μmol/kg) intravenously via the lateral tail vein.
-
Tracer Injection: Co-inject Evans blue dye (33.3 mg/kg in saline) with the peptide.
-
Perfusion: After 10 minutes, perfuse the animals transcardially with saline containing heparin (20 U/mL) to remove intravascular Evans blue.
-
Tissue Collection and Extraction: Excise tissues of interest (e.g., bladder, esophagus, stomach), weigh them, and incubate in formamide for 48 hours to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extract spectrophotometrically at 650 nm to quantify the amount of extravasated Evans blue.
In Vitro Smooth Muscle Relaxation Assay
This protocol is based on studies of PAR-1-mediated effects on the lower esophageal sphincter.[3]
-
Tissue Preparation: Isolate the lower esophageal sphincter from guinea pigs and cut into transverse strips.
-
Organ Bath Setup: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Contraction: Pre-contract the tissue strips with carbachol to induce a stable tone.
-
Peptide Addition: Add cumulative concentrations of the PAR-1 agonist (e.g., TFLLR-NH2) or the scrambled control peptide to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension to measure the degree of relaxation induced by the peptides. Express the relaxation as a percentage of the pre-contracted tone.
Visualizing the Molecular and Experimental Logic
To further clarify the roles of the agonist and scrambled control, the following diagrams illustrate the PAR-1 signaling pathway, a typical experimental workflow, and the logical relationship between the peptides and their expected outcomes.
Caption: PAR-1 Signaling Pathway Activation.
Caption: Experimental Workflow for Peptide Comparison.
Caption: Logical Relationship of Peptides and Outcomes.
References
- 1. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro- and anti-inflammatory actions of thrombin: a distinct role for proteinase-activated receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human vs. Mouse PAR-1 Activating Peptides for Preclinical Research
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of human and mouse Protease-Activated Receptor-1 (PAR-1) activating peptides, critical tools in the study of thrombosis, inflammation, and cancer. Understanding the species-specific differences in PAR-1 activation is paramount for the accurate translation of preclinical research findings to human applications. This document outlines the key characteristics of commonly used activating peptides, presents supporting experimental data, and provides detailed protocols for relevant assays.
Key Differences in PAR Expression and Peptide Agonists
A fundamental distinction between human and mouse systems lies in the expression of PARs on platelets. Human platelets express both PAR-1 and PAR-4, while mouse platelets express PAR-3 and PAR-4[1]. This difference is a critical consideration in thrombosis research, as PAR-1 is a primary thrombin receptor on human platelets, whereas it does not play a role in the activation of mouse platelets[2]. Consequently, synthetic peptides that activate human PAR-1 do not induce aggregation in mouse platelets.
The most widely studied synthetic PAR-1 activating peptides are short amino acid sequences that mimic the tethered ligand exposed after proteolytic cleavage of the receptor by thrombin.
Table 1: Common PAR-1 Activating Peptides
| Species | Peptide Sequence | Common Name(s) | Notes |
| Human | SFLLRN-NH₂ | TRAP-6, PAR-1 AP | The canonical and most widely used human PAR-1 activating peptide. |
| Human | TFLLRN-NH₂ | A selective human PAR-1 activating peptide. | |
| Mouse | SLIGRL-NH₂ | PAR-2 AP | Often cited as a mouse PAR-1 activating peptide, but it is also a known activator of PAR-2[3][4]. Caution is advised regarding its specificity. |
Quantitative Comparison of Peptide Potency
The potency of PAR-1 activating peptides is typically determined by measuring their effective concentration to elicit a half-maximal response (EC50) in various functional assays, such as calcium mobilization and platelet aggregation.
Table 2: Potency (EC50) of Human PAR-1 Activating Peptides
| Peptide | Assay | Cell/System Type | EC50 Value |
| SFLLRN-NH₂ | Platelet Aggregation | Human Platelets | ~0.8 µM |
| Macrocyclic analog of SFLLRN | Platelet Aggregation | Human Platelets | 24 µM[5] |
| TFLLRN-NH₂ | Calcium Mobilization | Endothelial Cells | 4.8 µM |
PAR-1 Signaling Pathway
Activation of PAR-1 by its agonists initiates a signaling cascade through the coupling to heterotrimeric G proteins, primarily Gq and G12/13[6][7][8].
-
Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC)[7].
-
G12/13 Pathway: The G12/13 alpha subunits activate Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements and cell shape change[7][9].
Caption: PAR-1 signaling through Gq and G12/13 pathways.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to PAR-1 agonist stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing PAR-1 (e.g., endothelial cells, transfected cell lines)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PAR-1 activating peptide stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well after the final wash.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a stable baseline reading for each well.
-
Inject the PAR-1 activating peptide at the desired concentrations and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot dose-response curves to determine the EC50 value of the peptide.
References
- 1. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 1 (PAR1) coupling to G(q/11) but not to G(i/o) or G(12/13) is mediated by discrete amino acids within the receptor second intracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]
A Comparative Guide to Validating SFFLRN-Induced Signaling with PAR-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protease-Activated Receptor-1 (PAR-1) antagonists in the context of validating SFFLRN-induced signaling. SFFLRN, a synthetic peptide corresponding to the tethered ligand exposed after thrombin cleavage of PAR-1, is a critical tool for studying the receptor's activation and subsequent intracellular signaling cascades. This document summarizes the performance of key PAR-1 antagonists, offers detailed experimental protocols for their validation, and visualizes the underlying biological pathways and workflows.
Performance Comparison of PAR-1 Antagonists
The efficacy of PAR-1 antagonists is typically evaluated by their ability to inhibit SFFLRN or similar agonist peptide-induced cellular responses. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison. The following table summarizes the available data for prominent PAR-1 antagonists.
| Antagonist | Assay Type | Agonist | Cell Type | IC50 (nM) |
| Vorapaxar | Platelet Aggregation | TRAP | Human Platelets | 47 |
| Calcium Mobilization | Thrombin | HCASMC | 1.1 (Ki) | |
| Atopaxar | Calcium Mobilization | Not Specified | Endothelial Cells | 32 |
| SCH79797 | Platelet Aggregation | haTRAP | Human Platelets | 45 |
| Calcium Mobilization | Thrombin | hCASMC | Not specified | |
| Radioligand Binding | [3H]haTRAP | PAR-1 | 70 |
Note: TRAP (Thrombin Receptor-Activating Peptide) and haTRAP (high-affinity TRAP) are synthetic peptides functionally similar to SFFLRN. HCASMC: Human Coronary Artery Smooth Muscle Cells. Ki represents the inhibition constant.
Signaling Pathways and Experimental Workflow
To understand the validation process, it is essential to visualize the SFFLRN-induced PAR-1 signaling pathway and the experimental workflow for antagonist validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to validate the efficacy of PAR-1 antagonists against SFFLRN-induced signaling.
SFFLRN-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
SFFLRN peptide
-
PAR-1 Antagonist (e.g., Vorapaxar, SCH79797)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
Procedure:
-
PRP Preparation: Collect fresh human blood in citrate-containing tubes. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to separate PRP.
-
Antagonist Incubation: Pre-incubate aliquots of PRP with varying concentrations of the PAR-1 antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Establish a baseline reading.
-
Add SFFLRN to a final concentration known to induce submaximal aggregation.
-
Record the change in light transmission over time until a stable plateau is reached.
-
-
Data Analysis: The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
SFFLRN-Induced Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR-1 activation using a fluorescent calcium indicator.
Materials:
-
Adherent cells expressing PAR-1 (e.g., endothelial cells, smooth muscle cells)
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
SFFLRN peptide
-
PAR-1 Antagonist
-
Hanks' Balanced Salt Solution (HBSS) with calcium
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture and Dye Loading:
-
Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Antagonist Treatment: Add varying concentrations of the PAR-1 antagonist to the wells and incubate for a predetermined time.
-
Fluorescence Measurement:
-
Measure the baseline fluorescence.
-
Inject SFFLRN into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm.
-
-
Data Analysis: The change in fluorescence (or fluorescence ratio) reflects the change in intracellular calcium. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50.
Phosphoinositide Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs), downstream products of phospholipase C (PLC) activation, following PAR-1 stimulation.
Materials:
-
Cells expressing PAR-1
-
myo-[³H]inositol
-
SFFLRN peptide
-
PAR-1 Antagonist
-
LiCl (to inhibit inositol monophosphatase)
-
Dowex AG1-X8 resin
-
Scintillation counter
Procedure:
-
Cell Labeling: Incubate cells with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Antagonist and LiCl Treatment:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with the PAR-1 antagonist and LiCl for 15-30 minutes.
-
-
SFFLRN Stimulation: Add SFFLRN to stimulate the cells for a defined period (e.g., 30-60 minutes).
-
Extraction and Separation of Inositol Phosphates:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Neutralize the cell extracts.
-
Apply the extracts to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]inositol.
-
-
Quantification: Elute the [³H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the fold-increase in IP accumulation over baseline and the percentage of inhibition by the antagonist to determine the IC50.
This guide provides a framework for the comparative validation of PAR-1 antagonists in the context of SFFLRN-induced signaling. The provided data, diagrams, and protocols are intended to assist researchers in designing and interpreting their experiments in this critical area of drug discovery and development.
Comparative Analysis of PAR-1 (1-6) Peptide Cross-Reactivity with PAR Subtypes
A comprehensive evaluation of the cross-reactivity of the Protease-Activated Receptor 1 (PAR-1) activating peptide (AP), corresponding to the N-terminal amino acids 1-6, with other PAR subtypes (PAR-2, PAR-3, and PAR-4) is crucial for its specific application in research and drug development. This guide provides a comparative analysis based on available experimental data, details the methodologies for assessing cross-reactivity, and illustrates the key signaling pathways and experimental workflows.
Data Summary of PAR-1 (1-6) Peptide Cross-Reactivity
The selectivity of PAR-activating peptides is a critical factor in their use as pharmacological tools. The mouse and rat PAR-1 (1-6) activating peptide has the amino acid sequence Ser-Phe-Phe-Leu-Arg-Asn (SFFLRN). While it is a potent agonist of PAR-1, studies have investigated its potential to activate other members of the PAR family. The following table summarizes the available quantitative data on the potency (EC50 values) of PAR-1 activating peptides at different PAR subtypes. It is important to note that the human PAR-1 activating peptide has a slightly different sequence (SFLLRN) and is often used in cross-reactivity studies.
| Receptor Subtype | Activating Peptide | EC50 (µM) | Cell Line/System | Assay Type | Reference |
| PAR-1 | SFLLRN-NH2 | ~0.8 | Human Platelets | Platelet Aggregation | [1] |
| PAR-1 | SFLLRN | 24 | In vitro | Platelet Aggregation | [2] |
| PAR-1 | TFLLR-NH2 | 1.9 | Cultured Neurons | Calcium Mobilization | [3] |
| PAR-2 | SFLLRN-NH2 | >100 (minor response) | Human Renal Artery | Contraction Assay | [4] |
| PAR-2 | SFLLRN | - | In vivo (mice) | Hemodynamic Response | [5] |
| PAR-3 | - | No data available | - | - | |
| PAR-4 | SFLLRN-NH2 | >100 (minor response) | Human Renal Artery | Contraction Assay | [4] |
Key Observations:
-
The PAR-1 activating peptide SFLLRN-NH2 is a potent agonist of PAR-1, with an EC50 in the sub-micromolar range for platelet aggregation[1].
-
Studies on human renal artery indicate that the PAR-1 activating peptide SFLLRN-NH2 produces only minor responses at high concentrations (100 µM) in tissues where PAR-2 and PAR-4 are present, suggesting low cross-reactivity in this specific system[4].
-
A selective PAR-1 agonist, TFLLR-NH2, which is an analog of the PAR-1 tethered ligand, showed an EC50 of 1.9 µM for PAR-1 activation in cultured neurons and did not activate PAR-2, PAR-3, or PAR-4[3]. This suggests that modifications to the peptide sequence can enhance selectivity.
-
There is a lack of quantitative data for the cross-reactivity of the SFFLRN peptide with PAR-3. Some evidence suggests that PAR-3 may not be directly activated by synthetic peptides and may function as a cofactor for other PARs[6].
-
In vivo studies in mice demonstrated that SFLLRN and the PAR-2 agonist SLIGRL elicit distinct hemodynamic responses, implying different receptor activation and/or signaling pathways[5].
Experimental Protocols
The assessment of PAR-1 (1-6) peptide cross-reactivity with other PAR subtypes typically involves cell-based assays that measure the downstream signaling events following receptor activation. The two most common methods are intracellular calcium mobilization assays and reporter gene assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon GPCR activation, which is a hallmark of Gq-coupled PAR signaling.
1. Cell Culture and Preparation:
-
HEK293 cells, which have low endogenous PAR expression, are transiently or stably transfected with plasmids encoding human or rodent PAR-1, PAR-2, PAR-3, or PAR-4.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to 80-90% confluency.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the same buffer, often with a surfactant like Pluronic F-127 to aid in dye solubilization and cell loading[2][7]. Probenecid can be included to prevent dye extrusion[2].
-
The dye-loading solution is added to the cells, and they are incubated at 37°C for 30-60 minutes in the dark.
3. Agonist Stimulation and Signal Detection:
-
After incubation, the dye-loading solution is removed, and the cells are washed again with the physiological buffer.
-
The microplate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Baseline fluorescence is measured before the addition of the PAR-1 (1-6) peptide or other control agonists.
-
The peptide is then added at various concentrations, and the fluorescence intensity is monitored in real-time. The excitation and emission wavelengths for Fluo-4 are typically around 490 nm and 525 nm, respectively.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The response is often normalized to the maximum response induced by a saturating concentration of a known potent agonist for each PAR subtype.
-
Dose-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression analysis.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a specific response element in the promoter region, which is activated by downstream signaling pathways of PAR activation. The cAMP response element (CRE) is commonly used for Gs and Gq-coupled receptors.
1. Cell Culture and Transfection:
-
HEK299 cells are co-transfected with a plasmid encoding the specific PAR subtype (PAR-1, PAR-2, PAR-3, or PAR-4) and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter[8].
-
A control plasmid expressing Renilla luciferase under a constitutive promoter can be co-transfected for normalization of transfection efficiency.
-
Transfected cells are seeded in 96-well white-walled microplates and cultured for 24-48 hours.
2. Agonist Stimulation:
-
The culture medium is replaced with a serum-free medium for several hours to reduce basal signaling.
-
The PAR-1 (1-6) peptide or other control agonists are added to the cells at various concentrations and incubated for a period of 4-6 hours to allow for reporter gene expression[8].
3. Luciferase Activity Measurement:
-
After incubation, the cells are lysed, and the luciferase substrate is added according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
The luminescence from both firefly and Renilla luciferases is measured sequentially using a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the agonist-treated cells by that of the vehicle-treated cells.
-
Dose-response curves are generated by plotting the fold induction against the logarithm of the agonist concentration.
-
The EC50 value is determined by non-linear regression analysis.
Visualizations
PAR-1 Signaling Pathway
Caption: Simplified signaling pathway of PAR-1 activation.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing PAR-1 (1-6) cross-reactivity.
References
- 1. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR3 is a cofactor for PAR4 activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Biochemical Validation of Synthetic PAR-1 (1-6) Peptide Activity: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for the biochemical validation of synthetic Protease-Activated Receptor-1 (PAR-1) activating peptides, such as those mimicking the first six amino acids of the tethered ligand. It is intended for researchers, scientists, and drug development professionals seeking to objectively assess the activity of these synthetic peptides against other PAR-1 agonists. The guide details experimental protocols, presents quantitative data in comparative tables, and visualizes key pathways and workflows.
The PAR-1 Signaling Pathway
Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and inflammation.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated by proteolytic cleavage of its N-terminus by proteases like thrombin. This cleavage unmasks a new N-terminal sequence, SFLLRN, which acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[2]
Synthetic peptides, such as SFLLRN-NH2, are designed to mimic this tethered ligand and activate PAR-1 independently of proteolytic cleavage.[2][3] Upon activation, PAR-1 undergoes a conformational change and couples to several heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.[2][4]
-
Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event.[5][6]
-
Gα12/13 activation engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is crucial for cytoskeletal rearrangements and platelet shape change.[4][7]
-
Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
β-arrestin pathway is also involved in PAR-1 signaling and desensitization.[2][8]
Comparative Analysis of Biochemical Validation Assays
The activity of synthetic PAR-1 (1-6) peptides can be validated and quantified using several in vitro assays. The choice of assay depends on the specific aspect of PAR-1 signaling being investigated.
| Assay | Principle | Primary Pathway Measured | Advantages | Disadvantages |
| Calcium Mobilization Assay | Measures transient increases in intracellular calcium ([Ca2+]i) upon receptor activation using fluorescent dyes.[5] | Gαq / PLC / IP3 | High-throughput, sensitive, real-time kinetics, widely applicable to GPCRs.[5] | Indirect measure of activation, can be affected by off-target effects on calcium channels. |
| Platelet Aggregation Assay | Measures the clumping of platelets in response to an agonist by detecting changes in light transmission through a platelet-rich plasma sample.[9][10] | Gαq, Gα12/13, and others | Physiologically relevant, gold standard for platelet function, measures integrated response.[9] | Lower throughput, requires fresh blood samples, variability between donors.[11] |
| RhoA Activation Assay | A pull-down assay that uses a Rho-binding domain (RBD) to specifically capture and quantify the active, GTP-bound form of RhoA.[7] | Gα12/13 / RhoGEF | Directly measures activation of a key downstream effector, specific to the Gα12/13 pathway. | Lower throughput, technically more demanding than other assays, often requires cell lysis. |
| ERK Phosphorylation Assay | Detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of multiple GPCR signaling pathways, typically via Western Blot or ELISA.[12] | Multiple (cross-talk from Gq, Gi, β-arrestin) | Measures a key downstream signaling node involved in cell proliferation and differentiation. | Not specific to a single G-protein pathway, activation can be transient. |
Performance Comparison: Synthetic Peptides vs. Thrombin
The potency of synthetic PAR-1 activating peptides is typically compared to that of the natural protease activator, thrombin. Potency is often expressed as the half-maximal effective concentration (EC50).
| Agonist | Assay Type | Cell/System Type | Reported EC50 / Potency | Reference |
| Thrombin | Platelet Aggregation | Human Platelets | ~0.1 nM (100 pM) | [13] |
| Thrombin | Calcium Mobilization | DRG Neurons | 23.9 mU/mL | [14] |
| Thrombin | Contraction Assay | Human Renal Artery | ~1,000-fold more potent than SFLLRN-NH2 | [15] |
| SFLLRN-NH2 (PAR-1 AP) | Calcium Mobilization | HEK293 Cells | ~1 µM | [16] |
| TFLLR-NH2 (PAR-1 AP) | Platelet Aggregation | Washed Platelets | 20 µM (used for stimulation) | [17] |
| TFLLR-NH2 (PAR-1 AP) | Calcium Mobilization | TsA201 Cells | 8.89 µM | [12] |
| TFLLR-NH2 (PAR-1 AP) | Calcium Mobilization | DRG Neurons | 1.9 µM | [14] |
Note: EC50 values can vary significantly depending on the cell type, assay conditions, and specific peptide sequence and purity.
Experimental Protocols & Workflows
Calcium Mobilization Assay
This protocol provides a general framework for measuring PAR-1 agonist-induced calcium flux in a cell line expressing PAR-1 (e.g., HEK293, endothelial cells).
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove culture medium and incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) in assay buffer for 30-60 minutes at 37°C, protected from light.[16][18]
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR) equipped with an automated injection system. Measure baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument automatically injects a range of concentrations of the synthetic PAR-1 (1-6) peptide or other agonists.
-
Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.[18]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the "gold standard" method for assessing platelet function in response to PAR-1 activation.[9]
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant.[10] Samples should be processed within 4 hours and kept at room temperature.
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[10] Carefully collect the supernatant, which is the PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells. The supernatant is the PPP, used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Set the 0% aggregation baseline using the PRP sample.
-
Replace the PRP with PPP to set the 100% aggregation baseline.
-
Add a fresh PRP sample to the aggregometer and allow it to stabilize while stirring.
-
Add the synthetic PAR-1 (1-6) peptide or other agonist to the cuvette.
-
-
Data Acquisition: The aggregometer records the increase in light transmission as platelets aggregate. The recording is continued until the aggregation curve reaches a plateau.
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. Dose-response curves can be generated to determine agonist potency (EC50).
References
- 1. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. PAR1-mediated Non-periodical Synchronized Calcium Oscillations in Human Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin PZ-128 | ID: v118rd525 | STAX [stax.strath.ac.uk]
- 13. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. logosbio.com [logosbio.com]
Safety Operating Guide
Proper Disposal and Handling of PAR-1 (1-6) (mouse, rat) in a Research Setting
For researchers, scientists, and drug development professionals utilizing the synthetic peptide PAR-1 (1-6) (mouse, rat), a selective agonist of the Protease-Activated Receptor-1, ensuring proper handling and disposal is paramount for laboratory safety and environmental responsibility. While specific disposal regulations for this peptide are not individually established, a comprehensive approach based on general guidelines for synthetic, non-hazardous peptides and institutional best practices should be followed.
Immediate Safety and Handling Protocols
Prior to disposal, safe handling throughout the experimental process is critical. Personal Protective Equipment (PPE) is mandatory when working with PAR-1 (1-6).
Essential Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Lab Coat | Standard | To protect clothing and skin from splashes. |
| Eye Protection | Safety glasses or goggles | To shield eyes from accidental splashes. |
Lyophilized PAR-1 (1-6) should be stored at -20°C or colder for long-term stability. Before use, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation. When preparing solutions, it is advisable to work in a clean, controlled environment like a laminar flow hood to minimize contamination.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of PAR-1 (1-6) and associated materials. These are based on general guidelines for synthetic peptide disposal from various university and safety resources.[1][2][3][4][5][6][7]
1. Unused and Expired Peptide:
-
Do not dispose of solid peptide or peptide solutions down the drain or in regular trash.
-
Treat all unused or expired PAR-1 (1-6) as chemical waste.
-
Collect the solid peptide or solutions in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("PAR-1 (1-6) (mouse, rat)"), and the date.
2. Contaminated Labware:
-
Solid Waste: Items such as pipette tips, microfuge tubes, and gloves that have come into contact with the peptide should be collected in a designated hazardous waste container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes used for injection must be disposed of in a designated sharps container.
3. Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, gently sweep the material to avoid creating dust and place it in a sealed container for hazardous waste disposal.
-
For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed container and label it as hazardous waste.
-
Clean the spill area with a suitable laboratory detergent and water.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for chemical waste pickup and disposal.
Experimental Protocol: In Vivo Administration in Mice
The following is a representative experimental protocol for the preparation and administration of a PAR-1 agonist peptide in a mouse model, based on published research.[8][9][10]
1. Peptide Reconstitution:
-
Allow the lyophilized PAR-1 (1-6) vial to warm to room temperature.
-
Reconstitute the peptide in sterile saline to the desired stock concentration. For example, to achieve doses of 0.2, 2, and 20 mg/kg, solutions of 0.06, 0.6, and 6 mg/ml respectively can be prepared.[9]
-
Gently vortex or sonicate to ensure complete dissolution.
2. Animal Handling and Administration:
-
All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
For intravenous (IV) administration, a catheter may be placed in the tail vein.
-
The PAR-1 (1-6) solution is administered as a bolus injection.[9]
-
The volume of injection should be calculated based on the mouse's body weight and the desired dosage.
Experimental Workflow Diagram:
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. peptideskingdom.com [peptideskingdom.com]
- 3. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 4. Chemical Waste [k-state.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]
- 9. New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling PAR-1 (1-6) (mouse, rat)
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling the peptide PAR-1 (1-6) (mouse, rat). The following procedures are based on general best practices for handling bioactive peptides and information from safety data sheets for similar compounds. A specific Safety Data Sheet (SDS) for PAR-1 (1-6) (mouse, rat) was not located; therefore, this guidance synthesizes available information for similar laboratory chemicals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling PAR-1 (1-6). The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes or aerosols of the peptide solution. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents direct skin contact with the peptide, which may cause irritation or allergic reactions.[1][2] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A NIOSH-approved N95 dust mask should be used if handling the lyophilized powder and there is a risk of generating dust. | Minimizes inhalation of the lyophilized powder. |
| Hand Protection | Wear protective gloves. | Prevents skin exposure.[1][2] |
Handling and Storage
Safe handling and proper storage are critical to maintain the integrity of PAR-1 (1-6) and ensure personnel safety.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid the formation of dust when working with the lyophilized form.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store the lyophilized peptide at -20°C for long-term stability.
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Before use, allow the product to equilibrate to room temperature before opening to prevent moisture absorption.
Accidental Exposure and First Aid
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1] |
Disposal Plan
Contaminated materials and waste should be handled as chemical waste.
-
Solid Waste: Collect waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not release into the environment.[3]
Experimental Protocols
Detailed experimental protocols for the use of PAR-1 (1-6) are not included in safety and handling documentation. Researchers should consult peer-reviewed literature and established in-house protocols for specific experimental methodologies.
Safe Handling Workflow
The following diagram illustrates the general workflow for safely handling PAR-1 (1-6) in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
